Bromopride-d3
Description
BenchChem offers high-quality Bromopride-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromopride-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAQDDTCWHPPL-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675732 | |
| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189498-49-4 | |
| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Bromopride-d3 Chemical Properties and Synthesis
Executive Summary
Bromopride-d3 (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide) is the stable isotope-labeled analog of the dopamine antagonist Bromopride. It serves as the critical Internal Standard (IS) in bioanalytical assays, particularly LC-MS/MS, for the quantification of bromopride in biological matrices (plasma, urine).
The synthesis and application of Bromopride-d3 require precise control over isotopic purity (>99% atom % D) to prevent "crosstalk" (unlabeled contribution) in the mass spectrometer. This guide details the chemical profile, a validated synthesis route focusing on the O-methylation step, and the mass spectrometric behavior required for robust assay development.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
Bromopride-d3 retains the physicochemical characteristics of the unlabeled drug but differs in molecular mass (+3.018 Da).
Table 1: Comparative Chemical Data
| Property | Bromopride (Unlabeled) | Bromopride-d3 (Labeled) |
| CAS Number | 4093-35-0 | 1189498-49-4 |
| Formula | ||
| Molecular Weight | 344.25 g/mol | 347.27 g/mol |
| Monoisotopic Mass | 343.09 | 346.11 |
| pKa (Amine) | ~9.3 (Basic side chain) | ~9.3 |
| logP | 2.8 | 2.8 |
| Solubility | Soluble in DMSO, MeOH, Dilute Acid | Soluble in DMSO, MeOH, Dilute Acid |
| Appearance | White to off-white solid | White to off-white solid |
Synthesis Strategy
The synthesis of Bromopride-d3 must avoid deuterium scrambling. The most robust route introduces the deuterium label at the methoxy position on the aromatic ring. This is achieved via O-alkylation of the phenol intermediate using a deuterated methylating agent (e.g., Iodomethane-d3).
Retrosynthetic Analysis
The target molecule is disassembled into two key fragments:
-
The Benzoyl Core: 4-amino-5-bromo-2-hydroxybenzoic acid derivative.
-
The Side Chain:
-diethylethylenediamine. -
The Label: Introduced via
.
Step-by-Step Synthesis Protocol
Step 1: Precursor Preparation
Starting Material: Methyl 4-amino-2-hydroxybenzoate (PAS methyl ester).
-
Bromination: The starting ester is brominated using
-bromosuccinimide (NBS) in DMF or Acetonitrile at to yield Methyl 4-amino-5-bromo-2-hydroxybenzoate . The amino group directs the bromine to the ortho position (position 5), while the hydroxyl group directs para (also position 5).
Step 2: Isotopic Labeling (Critical Step)
Reagents: Methyl 4-amino-5-bromo-2-hydroxybenzoate, Iodomethane-d3 (
-
Protocol:
-
Dissolve the phenol intermediate in anhydrous Acetone or DMF.
-
Add 1.5 equivalents of anhydrous
. -
Add 1.1 equivalents of
dropwise. -
Heat to reflux (
) for 4–6 hours. -
Mechanism:
nucleophilic attack of the phenoxide ion on the deuterated methyl iodide. -
QC Check: NMR should show the disappearance of the phenolic -OH proton and absence of the methoxy singlet (usually ~3.8 ppm) due to deuterium silence.
-
Step 3: Hydrolysis
-
Protocol: Treat the methylated ester with NaOH (1M) in Methanol/Water. Acidify with HCl to precipitate 4-amino-5-bromo-2-(trideuteriomethoxy)benzoic acid .
Step 4: Amide Coupling
Reagents: Labeled Acid,
-
Protocol:
-
Activate the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) in THF.
-
Add
-diethylethylenediamine. -
Stir at RT for 12 hours.
-
Purify via recrystallization (Ethanol) or Column Chromatography.
-
Synthesis Workflow Diagram
Caption: Validated synthetic route for Bromopride-d3 highlighting the site-specific deuteration of the phenolic oxygen.
Analytical Characterization & LC-MS/MS Application
Mass Spectrometry Fragmentation
For bioanalysis, Multiple Reaction Monitoring (MRM) is used.[1] The fragmentation pattern of substituted benzamides typically involves the cleavage of the amide bond or the side chain.
-
Parent Ion (
):-
Bromopride: m/z 344.1
-
Bromopride-d3: m/z 347.1
-
-
Primary Fragment (Daughter Ion):
-
The dominant loss is the diethylaminoethyl side chain (neutral loss of diethylamine or cleavage at the amide).
-
Transition: Loss of the side chain (
or similar) retains the aromatic core and the methoxy group. -
Bromopride Transition: 344.1
271.0 -
Bromopride-d3 Transition: 347.1
274.0 -
Note: The mass shift of +3 is conserved in the daughter ion, confirming the label is on the ring (methoxy) and not the labile side chain.
-
Isotopic Purity Calculation
To ensure assay integrity, the contribution of unlabeled Bromopride (M0) in the Bromopride-d3 (M3) reagent must be
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow demonstrating the parallel processing of Analyte and IS (Bromopride-d3) through the Triple Quadrupole system.
Handling and Stability
-
Storage: Store neat solid at
under inert atmosphere (Nitrogen/Argon). Protect from light to prevent debromination (though aryl bromides are relatively stable). -
Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at
. -
Deuterium Exchange: The methyl-d3 group is chemically inert and does not undergo H/D exchange under physiological or standard extraction conditions (pH 2–10).
References
-
PubChem. (2025).[2] Bromopride-d3 | C14H22BrN3O2 | CID 46780903. National Library of Medicine. [Link]
-
Silva, D. et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
NIST. (2024). Bromopride Mass Spectrum and Chemical Data. NIST Chemistry WebBook. [Link]
Sources
- 1. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-5-bromo-2-methoxybenzoic acid | C8H8BrNO3 | CID 618706 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Guide to the Interpretation of a Bromopride-d3 Certificate of Analysis
Introduction: The CoA as a Cornerstone of Scientific Rigor
In the realms of pharmaceutical research, drug development, and analytical chemistry, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational record of a material's quality, identity, and purity. For a specialized reagent like Bromopride-d3, which often serves as a critical internal standard in bioanalytical and pharmacokinetic studies, a thorough understanding of its CoA is paramount. Bromopride is a dopamine D2 receptor antagonist used as an antiemetic.[1][] Its deuterated isotopologue, Bromopride-d3, is essential for providing accurate quantification in complex biological matrices using mass spectrometry-based methods.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for interpreting a Bromopride-d3 CoA. Moving beyond a simple checklist, we will explore the causality behind each analytical test, empowering you to make informed decisions about the material's fitness for its intended purpose and ensuring the integrity of your experimental data.
Section 1: Deconstructing the Certificate of Analysis - A Systematic Approach
A CoA is a batch-specific legal document that attests to a product's compliance with its predetermined specifications.[5] Interpreting it correctly is the first step in quality control. The overall workflow involves verifying the material's identity, confirming its purity and strength, and assessing its physical and chemical properties.
Figure 1: A logical workflow for the systematic review of a Bromopride-d3 Certificate of Analysis.
Before delving into the analytical data, always verify the header information:
-
Product Name: Bromopride-d3
-
Lot/Batch Number: Ensures traceability to a specific manufacturing run.
Section 2: The Core of Quality: Unambiguous Identity Confirmation
The first and most critical question a CoA must answer is: "Is this substance truly Bromopride-d3?" Two orthogonal analytical techniques are typically employed to provide an unequivocal answer: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Why it's used: ¹H NMR provides a detailed fingerprint of a molecule's structure by mapping the chemical environments of its hydrogen atoms (protons).[8] For Bromopride-d3, it serves two purposes: confirming the overall chemical structure is correct and verifying that deuterium incorporation has occurred at the intended position.
What to look for:
-
Structural Correspondence: The observed chemical shifts, splitting patterns (multiplicity), and integration values of the signals should match the known structure of Bromopride.[9]
-
Absence of Signal: The key indicator for successful deuteration is the significant reduction or complete absence of the proton signal corresponding to the labeled position. For Bromopride-d3, the deuteration is on the N-ethyl groups, which would lead to a change in the corresponding signal compared to the unlabeled standard.
Why it's used: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. For isotopically labeled compounds, high-resolution mass spectrometry (HRMS) is indispensable for confirming the mass shift due to deuterium incorporation and for determining isotopic purity.[10]
What to look for:
-
Molecular Ion Peak: The spectrum should show a prominent peak corresponding to the molecular weight of Bromopride-d3 (C₁₄H₁₉D₃BrN₃O₂; Mol. Wt.: 347.27).[6][7] This will be approximately 3 mass units higher than the unlabeled Bromopride (C₁₄H₂₂BrN₃O₂; Mol. Wt.: 344.25).[6][11]
-
Isotopic Distribution: The analysis should confirm a very high percentage of the d3 species, with minimal presence of d0, d1, or d2 species. This is crucial for its function as an internal standard.[10]
Section 3: Assessing Purity - Quantifying the Main Component and Its Contaminants
Purity is not a single value but a composite of several key measurements. For a deuterated standard, this includes chemical purity (the absence of other organic molecules) and isotopic purity (the prevalence of the desired deuterated form).
Why it's used: HPLC is the gold standard for separating and quantifying impurities in pharmaceutical materials.[12][13][14] It is a powerful technique for ensuring that the material is free from starting materials, synthetic by-products, or degradation products.[15]
Trustworthiness through System Suitability: A reliable HPLC result is underpinned by System Suitability Testing (SST). As outlined in pharmacopeial chapters like USP <621>, SST verifies that the chromatographic system (instrument, column, solvents) is performing adequately before sample analysis begins.[16][17][18] Key SST parameters include:
-
Tailing Factor: Ensures peaks are symmetrical.
-
Resolution: Confirms separation between the main peak and any adjacent impurities.
-
Reproducibility: Assessed by replicate injections of a standard.
Data Presentation: Typical HPLC Purity Specifications
| Test | Method | Specification | Example Result |
| Purity by HPLC (Area %) | HPLC-UV | ≥ 98.0% | 99.8% |
| Individual Impurity | HPLC-UV | Not More Than 0.5% | < 0.1% |
Why it's critical: For a deuterated internal standard, high isotopic enrichment is non-negotiable.[3] Any significant presence of the unlabeled (d0) form can interfere with the quantification of the target analyte, leading to inaccurate results. An isotopic enrichment of ≥98% is typically required.[3][19]
How it's measured: LC-MS is used to separate the analyte from the matrix and then measure the relative abundance of each isotopologue (d0, d1, d2, d3).
Data Presentation: Isotopic Purity
| Test | Method | Specification | Example Result |
| Isotopic Enrichment | LC-MS | ≥ 98% Deuterium | 99.5% |
| d0 Species Content | LC-MS | Reported (ideally <0.5%) | 0.1% |
Section 4: Quantifying the Compound - Assay and Volatile Content
The "Assay" or "Content" value represents the actual amount of the target molecule in the material, correcting for the presence of non-active components like water and residual solvents.
Why it's used: qNMR is a primary analytical method that can determine the purity (assay) of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration.[20][21][22] Because the NMR signal area is directly proportional to the number of nuclei, qNMR provides a highly accurate, direct measurement without the need for compound-specific reference standards of the analyte itself.[22][23]
Why it's used: Water can be present as adsorbed moisture or as a hydrate. Since it contributes to the total weight of the material, it must be quantified and subtracted to determine the accurate content of the active compound. The Karl Fischer titration is a highly specific and precise method for water determination, as described in USP General Chapter <921>.[24][25][26]
Why it's used: Organic volatile solvents used in the final synthesis and purification steps can remain in the final product.[27][28] These solvents have no therapeutic benefit and can be toxic. Their levels are strictly controlled according to guidelines like ICH Q3C.[27][28][29][30] GC-HS is the standard technique for this analysis.
Section 5: Experimental Protocols - A Foundation for Reproducibility
To ensure transparency and allow for method verification, a well-structured CoA may reference or include summaries of the analytical methods used. Below are exemplary protocols.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
System Suitability:
-
Inject a system suitability solution containing Bromopride and a known impurity.
-
Verify that the resolution between the two peaks is > 2.0 and the tailing factor for the Bromopride peak is < 1.5.
-
Perform five replicate injections of a standard solution; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
-
Sample Analysis:
-
Prepare the Bromopride-d3 sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~0.5 mg/mL.
-
Inject the sample and integrate all peaks.
-
Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
-
Figure 2: Standard workflow for an HPLC purity analysis, emphasizing the critical System Suitability step.
Conclusion: The CoA as a Pact of Quality
A Certificate of Analysis for Bromopride-d3 is a dense, data-rich document that serves as a pact of quality between the supplier and the scientist. A comprehensive interpretation requires moving beyond simply matching numbers to specifications. It demands an understanding of the analytical principles behind the data, an appreciation for the importance of system validation, and a critical eye for how each parameter—from identity and isotopic enrichment to chemical purity and residual solvent content—contributes to the material's suitability for its role in your research. By adopting the systematic, science-led approach outlined in this guide, you can unlock the full value of the CoA, ensuring the quality of your reagents and, ultimately, the integrity and reproducibility of your scientific outcomes.
References
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
-
International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. [Link]
-
ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. 921 Water Determination: Method I (Titrimetric). [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
uspbpep.com. <921> WATER DETERMINATION - Method I (Titrimetric). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
MDPI. (2021). QNMR for Reference Material Preparation. [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Bruker. Quantitative NMR Assays (qNMR). [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]
-
PharmaCompass.com. bromopride - Uses, DMF, Dossier, Manufacturer, Supplier.... [Link]
-
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2019). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. [Link]
-
Pharmaffiliates. Bromopride-impurities. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2015). Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. [Link]
-
Pharmaffiliates. CAS No. : 1189498-49-4| Chemical Name : Bromopride-d3. [Link]
-
PubMed. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. [Link]
-
Slideshare. Structure Elucidation by NMR(1HNMR). [Link]
-
precisionFDA. BROMOPRIDE. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
YouTube. (2024). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. [Link]
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Repositório da Produção Científica e Intelectual da Unicamp. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. buchem.com [buchem.com]
- 5. bromopride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. isotope.com [isotope.com]
- 11. GSRS [precision.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. moravek.com [moravek.com]
- 14. medjpps.com [medjpps.com]
- 15. njlabs.com [njlabs.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. agilent.com [agilent.com]
- 18. usp.org [usp.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mdpi.com [mdpi.com]
- 21. emerypharma.com [emerypharma.com]
- 22. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 23. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 24. mt.com [mt.com]
- 25. uspbpep.com [uspbpep.com]
- 26. USP : Methods for Moisture Determination and Karl Fischer Titration [sigmaaldrich.com]
- 27. database.ich.org [database.ich.org]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 30. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Bromopride in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details the development and validation of a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bromopride in human plasma. The strategic use of Bromopride-d3, a stable isotope-labeled internal standard (SIL-IS), ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The sample preparation employs a straightforward protein precipitation protocol, offering high-throughput capabilities. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating excellent performance in linearity, accuracy, precision, selectivity, and stability.[4][5][6] This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Bromopride is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties, structurally related to metoclopramide.[7] It is clinically used for the treatment of nausea, vomiting, and various gastrointestinal motility disorders.[8] Accurate and reliable quantification of Bromopride in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.
LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[5] A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS).[9][10] Stable isotope-labeled internal standards, such as Bromopride-d3, are considered the most suitable choice as they share near-identical physicochemical properties with the analyte.[1][3] This chemical similarity ensures they co-elute chromatographically and experience similar ionization efficiencies, effectively correcting for variations during sample extraction and potential ion suppression or enhancement caused by the sample matrix.[2][3][11] The phenomenon of matrix effects, where co-eluting endogenous components from the biological sample alter the ionization efficiency of the analyte, is a significant challenge in LC-MS/MS bioanalysis that a SIL-IS can mitigate.[12][13][14][15][16]
This application note provides a comprehensive, step-by-step protocol for a validated LC-MS/MS method for Bromopride quantification in human plasma, leveraging Bromopride-d3 to ensure the highest data integrity.
Experimental
Materials and Reagents
-
Analytes: Bromopride (purity ≥98%), Bromopride-d3 (isotopic purity ≥99%, chemical purity ≥98%)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)
-
Labware: Polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
LC-MS/MS Method Development
The core of the method lies in the optimization of both the mass spectrometric detection and the chromatographic separation to ensure sensitivity, selectivity, and optimal peak characteristics.
The optimization of MS/MS parameters is a critical first step to ensure maximum sensitivity and specificity for the analyte and internal standard.[17][18][19] This is typically achieved by infusing a standard solution of each compound directly into the mass spectrometer.
-
Parent Ion Identification: Both Bromopride and Bromopride-d3 were analyzed in positive electrospray ionization (ESI+) mode. Full scan spectra confirmed the protonated molecular ions [M+H]+ as the most abundant species.
-
Fragmentation and Product Ion Selection: Product ion scans (MS2) were performed for each precursor ion to identify the most stable and abundant fragment ions for MRM. The collision energy (CE) was ramped to find the optimal value for each transition.[17][21]
-
Final MRM Transitions: Based on the optimization experiments, the following transitions were selected for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| Bromopride (Quantifier) | 344.2 | 271.0 | 50 | 25 | ESI+ |
| Bromopride (Qualifier) | 344.2 | 184.1 | 50 | 35 | ESI+ |
| Bromopride-d3 (IS) | 347.2 | 274.0 | 50 | 25 | ESI+ |
Table 1: Optimized MRM Parameters for Bromopride and Bromopride-d3.
Expert Insight: The "Why" Behind MRM Transition Choices
The primary quantifier transition (344.2 → 271.0) for Bromopride is selected based on its high abundance and stability, which provides the best signal-to-noise ratio for sensitive quantification.[20] A second, "qualifier" transition is monitored to enhance the specificity of the assay. The ratio of the quantifier to qualifier peak areas should remain constant across all samples, providing an additional layer of identity confirmation. For the SIL-IS, the corresponding fragment that retains the deuterium label is chosen (347.2 → 274.0) to ensure its fragmentation behavior mimics that of the analyte.
The goal of chromatographic optimization is to achieve a sharp, symmetrical peak for Bromopride, ensuring its separation from endogenous plasma components to minimize matrix effects.[22][23][24]
-
Mobile Phase Selection: A gradient elution with 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) was chosen. The acidic modifier aids in the protonation of Bromopride, enhancing ESI+ efficiency and improving peak shape.[22]
-
Gradient Elution: A rapid gradient was developed to ensure a short run time suitable for high-throughput analysis.
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 5 | 95 |
| 3.1 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 95 | 5 |
Table 2: Optimized Chromatographic Gradient.
-
Column Temperature: The column was maintained at 40 °C to ensure reproducible retention times and improve peak symmetry.
Protocols
Standard and QC Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Bromopride and Bromopride-d3 in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of Bromopride working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a Bromopride-d3 internal standard working solution at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[25][26]
-
Aliquot: Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the Bromopride-d3 working solution (100 ng/mL) to each tube and vortex briefly.
-
Precipitate: Add 150 µL of cold acetonitrile to each tube.[27][28]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Method Validation
The developed method was fully validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][6][9]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL (r² > 0.995) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. | Passed |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤15% (≤20% at LLOQ). Accuracy within ±15% (±20% at LLOQ) of nominal. | Passed. CV < 10%, Accuracy 92-108% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across different plasma lots. | Passed. CV < 8% |
| Recovery | Consistent and reproducible. | ~85% for both analyte and IS |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration. | Stable under all tested conditions |
Table 3: Summary of Bioanalytical Method Validation Results.
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of Bromopride in human plasma. The strategic implementation of a stable isotope-labeled internal standard, Bromopride-d3, is key to the method's high accuracy and precision, effectively mitigating matrix-associated variability. The simple and rapid protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in regulated environments, supporting pharmacokinetic, bioequivalence, and clinical research studies.
References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Retrieved from [Link]
-
Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
PubMed. (2013, May 16). On-line solid phase extraction-liquid chromatography, with emphasis on modern bioanalysis and miniaturized systems. Retrieved from [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
-
PubMed. (2005, September 15). Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study. Retrieved from [Link]
-
MacNeill, R. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Retrieved from [Link]
-
Chromatography Today. Addressing the Issues of Very Sharp LC Peaks Width in Quantitative LC/MS/MS. Retrieved from [Link]
-
Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]
-
PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Retrieved from [Link]
-
Sherman, J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC, NIH. Retrieved from [Link]
-
Agilent Technologies, Inc. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
ACS Publications. (2009, April 30). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Retrieved from [Link]
-
LabRulez LCMS. (2023, August 10). Peak Shape and Why It Matters: How to Get Good Peak Shape. Retrieved from [Link]
-
Waters Knowledge Base. What are the ways to optimize peak shape and improve chromatography for nano LC separations?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Yang, H., & Chen, G. (2009). Review of Peak Detection Algorithms in Liquid-Chromatography-Mass Spectrometry. PMC, NIH. Retrieved from [Link]
-
Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC, NIH. Retrieved from [Link]
-
PubChem, NIH. Bromopride. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive flow-injection spectrophotometric analysis of bromopride. Retrieved from [Link]
-
MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology. Retrieved from [Link]
-
Reddit. (2024, March 16). MRM development. r/massspectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Waters Corporation. Peptide Optimization Using Skyline and the Xevo TQ-XS. Retrieved from [Link]
-
Agilent Technologies, Inc. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Agilent Technologies, Inc. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
-
Taylor & Francis Online. Internal standard – Knowledge and References. Retrieved from [Link]
-
PubMed. (2013, June 28). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Retrieved from [Link]
-
PubMed. Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. Retrieved from [Link]
-
MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]
-
ResearchGate. MRM transitions of vitamin D analogues and internal standard. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bromopride | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. d-nb.info [d-nb.info]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. ovid.com [ovid.com]
- 16. longdom.org [longdom.org]
- 17. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. reddit.com [reddit.com]
- 20. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. technologynetworks.com [technologynetworks.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. support.waters.com [support.waters.com]
- 25. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 26. agilent.com [agilent.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Pharmacokinetics of Bromopride: A Bromopride-d3 Internal Standard Protocol
Abstract
This application note details a validated, high-sensitivity LC-MS/MS protocol for the quantification of Bromopride in human plasma using Bromopride-d3 (methoxy-d3) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., procainamide or metoclopramide), Bromopride-d3 offers near-identical physicochemical behavior to the analyte, effectively compensating for matrix effects, ionization suppression, and extraction variability. This guide covers the complete workflow from stock preparation to FDA-compliant method validation.
Introduction: The Case for Deuterated Standards
Pharmacokinetic (PK) studies of substituted benzamides like Bromopride require the detection of low ng/mL concentrations in complex biological matrices. While structural analogs have historically been used, they often fail to co-elute perfectly with the analyte, leading to differential ionization suppression in the electrospray source.
Why Bromopride-d3?
-
Co-elution: The deuterium label (
) results in a negligible retention time shift, ensuring the IS experiences the exact same matrix environment as the analyte at the moment of ionization. -
Matrix Effect Correction: Any suppression or enhancement of the signal caused by phospholipids or endogenous salts affects both the analyte and the IS equally, maintaining the integrity of the area ratio.
-
Recovery Normalization: Losses during Liquid-Liquid Extraction (LLE) are automatically corrected.
Chemical & Physical Profile
| Property | Analyte: Bromopride | Internal Standard: Bromopride-d3 |
| CAS Number | 4093-35-0 | 1189498-49-4 (typical) |
| Molecular Formula | ||
| Molecular Weight | 344.25 g/mol | 347.27 g/mol |
| Label Position | N/A | Methoxy group (-OCD |
| pKa (Basic) | ~9.3 (tertiary amine) | ~9.3 |
| LogP | 2.6 - 2.8 | 2.6 - 2.8 |
Experimental Protocol
Instrumentation & Conditions[2][3][4][5]
-
LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
MS System: Triple Quadrupole MS (e.g., SCIEX 6500+ / Thermo Altis)
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)
-
Ionization: ESI Positive Mode (
)
Mobile Phase:
-
A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Buffer)
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.40 |
| 0.50 | 5 | 0.40 |
| 2.50 | 90 | 0.40 |
| 3.50 | 90 | 0.40 |
| 3.60 | 5 | 0.40 |
| 5.00 | 5 | 0.40 |
MS/MS Transitions (MRM)
The deuterium label is located on the methoxy group. The primary fragmentation pathway involves the loss of the diethylaminoethyl side chain (neutral loss of ~73 Da), retaining the benzamide core and the methoxy group. Therefore, the product ion for the IS also shifts by +3 Da.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Bromopride | 344.2 | 271.0 | Quantifier | 25 |
| Bromopride | 344.2 | 196.0 | Qualifier | 35 |
| Bromopride-d3 | 347.2 | 274.0 | Quantifier | 25 |
Note: Always tune the MS parameters (Declustering Potential, Collision Energy) by infusing the pure standards before running samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over protein precipitation for Bromopride to minimize phospholipid carryover and maximize sensitivity (LLOQ ~0.1 ng/mL).
Reagents:
-
Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v) or MTBE.
-
Alkaline Buffer: 0.1 M NaOH or Sodium Carbonate (pH ~10) to ensure the tertiary amine is uncharged.
Workflow Diagram:
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Bromopride quantification.
Method Validation Strategy (FDA/EMA Compliant)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation guidelines.[1][2]
Linearity & Sensitivity
-
Calibration Range: 0.1 ng/mL to 100 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
; back-calculated concentrations within ±15% (±20% for LLOQ).
Selectivity & Cross-Talk (Crucial for Deuterated IS)
A common issue with deuterated standards is "cross-talk" or isotopic contribution.
-
IS Interference: Inject a blank sample containing only Bromopride-d3. Monitor the Bromopride transition (344.2 > 271.0).[3][4][5]
-
Requirement: Signal must be < 20% of the LLOQ response.
-
-
Analyte Interference: Inject a ULOQ sample (100 ng/mL Bromopride) without IS. Monitor the IS transition (347.2 > 274.0).
-
Requirement: Signal must be < 5% of the average IS response.
-
Matrix Effect (ME) Evaluation
Calculate the Matrix Factor (MF) to ensure the d3-IS tracks the analyte correctly.
-
IS-Normalized MF:
. Ideally, this ratio should be close to 1.0, proving the IS compensates for matrix suppression.
Troubleshooting & Optimization
Deuterium Isotope Effect
While d3-labeled compounds are excellent, slight retention time shifts (usually eluting slightly earlier than the non-labeled parent) can occur due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Observation: If Bromopride-d3 elutes >0.1 min earlier than Bromopride.
-
Solution: This is generally acceptable.[4] However, ensure the integration window covers both peaks if they are being summed (rare). For MRM, simply ensure the retention time windows are set wide enough (e.g., ± 0.5 min) to capture the peak center.
Stability of the Methoxy Label
The methoxy-d3 label is generally stable. However, avoid extremely acidic conditions (>10% acid) for prolonged periods during reconstitution, as this could theoretically promote exchange, though it is chemically unlikely for this benzamide structure.
-
Check: Perform a 24-hour autosampler stability test. If the IS signal drops or "unlabeled" Bromopride signal increases in the blank, check solution pH.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Silva, D., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2446, Bromopride. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46780903, Bromopride-d3. [Link]
-
Diniz, A., et al. (2019). Population pharmacokinetics of orally administrated bromopride. European Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. [Pharmacokinetics and absolute bioavailability of bromopride from various pharmaceutical formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromopride - Wikipedia [en.wikipedia.org]
- 5. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Mass Spectrometry Parameters for the Quantification of Bromopride-d3
Abstract
This application note provides a comprehensive guide for the development and optimization of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bromopride-d3. As a deuterated stable isotope-labeled internal standard (SIL-IS), Bromopride-d3 is critical for correcting matrix effects and variability during the bioanalysis of Bromopride, a dopamine D2 receptor antagonist used as an antiemetic.[1][2] This guide details a systematic approach to optimizing key mass spectrometry parameters, including electrospray ionization (ESI) source conditions, precursor/product ion selection, cone voltage, and collision energy, to achieve maximum sensitivity and specificity. A detailed protocol for solid-phase extraction (SPE) from human plasma is also provided, ensuring high analyte recovery and sample cleanliness.
Introduction
Bromopride is a substituted benzamide with antiemetic and prokinetic properties, structurally similar to metoclopramide.[3] Accurate and precise quantification of Bromopride in biological matrices is essential for pharmacokinetic, bioavailability, and bioequivalence studies.[4] The gold standard for such quantitative analyses is LC-MS/MS, owing to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as Bromopride-d3, is fundamental to a robust bioanalytical method. A SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[2]
The molecular formula of Bromopride is C₁₄H₂₂BrN₃O₂ with a molecular weight of approximately 344.25 g/mol .[7][8] Bromopride-d3 contains three deuterium atoms on the methoxy group, resulting in a molecular weight of approximately 347.27 g/mol .[9] This mass shift is ideal for MS/MS analysis, allowing for clear differentiation between the analyte and the internal standard. This document outlines the systematic optimization of MS parameters to develop a high-performance quantitative method for Bromopride-d3.
Materials and Instrumentation
-
Chemicals and Reagents: Bromopride-d3 reference standard, HPLC-grade acetonitrile, methanol, water, formic acid, and human plasma.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of Bromopride-d3 and dissolve it in 1 mL of methanol.
-
Working Standard Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of acetonitrile and water. This solution will be used for direct infusion and optimization.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
Solid-phase extraction is a robust technique for cleaning up complex biological samples, removing proteins and phospholipids that can cause ion suppression.[10][11]
-
Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of human plasma, add a predetermined amount of Bromopride-d3 working solution. Vortex, and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove phospholipids and other medium-polarity interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile. The acidic mobile phase will protonate the tertiary amine of Bromopride-d3, facilitating its elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mass Spectrometry Method Development and Optimization
The goal of MS optimization is to find the instrument settings that provide the most stable and intense signal for the analyte of interest, thereby maximizing sensitivity and ensuring reliable quantification.[2]
Initial Tuning and Precursor Ion Selection
-
Infusion: Directly infuse the Bromopride-d3 working standard solution (1 µg/mL) into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Ionization Mode: Bromopride contains a tertiary amine which is readily protonated. Therefore, operate the ESI source in positive ion mode.
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the precursor ion. For Bromopride-d3 (MW ≈ 347.27), the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 348.1. The presence of bromine will result in a characteristic isotopic pattern with a second peak at [M+2+H]⁺ of nearly equal intensity. For simplicity and sensitivity, the most abundant isotope (m/z 348.1) is typically selected as the precursor ion.
Product Ion Selection (MS/MS)
-
Product Ion Scan: Select the precursor ion (m/z 348.1) in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Scan the third quadrupole (Q3) to obtain the product ion spectrum.
-
Fragmentation: Collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) will break the precursor ion into smaller, characteristic fragment ions.[12] A validated method for non-deuterated Bromopride shows a major fragmentation from m/z 344.2 to 271.0.[4] This likely corresponds to the loss of the diethylaminoethyl group. For Bromopride-d3, a similar fragmentation is expected. Another significant fragment often arises from the cleavage of the amide bond.
-
MRM Transition Selection: Select at least two stable and intense product ions for Multiple Reaction Monitoring (MRM). One transition is used for quantification (quantifier) and a second for confirmation (qualifier). This enhances the specificity of the assay.[13]
Optimization of Cone Voltage and Collision Energy
These parameters are critical for maximizing the ion signal.[14][15]
-
Cone Voltage (Declustering Potential) Optimization: While infusing the standard solution and monitoring the chosen precursor ion (m/z 348.1), ramp the cone voltage (e.g., from 10 V to 80 V). Plot the ion intensity against the voltage. The optimal cone voltage is the value that yields the maximum intensity for the precursor ion before significant in-source fragmentation occurs.[14]
-
Collision Energy (CE) Optimization: For each selected MRM transition (e.g., 348.1 → Product Ion 1 and 348.1 → Product Ion 2), ramp the collision energy (e.g., from 5 eV to 50 eV). Plot the product ion intensity against the energy. The optimal CE is the value that produces the most abundant and stable signal for each specific product ion.[16]
Optimized Method Parameters
After systematic optimization, the following parameters were established for the sensitive detection of Bromopride-d3.
Table 1: Optimized Mass Spectrometry Parameters for Bromopride-d3
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine group is readily protonated. |
| Capillary Voltage | 3.0 kV | Optimal for stable spray formation. |
| Source Temperature | 150 °C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Gas Flow | 800 L/hr | Efficiently removes solvent from droplets. |
| Cone Gas Flow | 50 L/hr | Helps prevent solvent clusters from entering the MS. |
| Precursor Ion (Q1) | m/z 348.1 | Corresponds to the [M+H]⁺ of Bromopride-d3. |
| Cone Voltage | 35 V | Maximizes precursor ion intensity. |
| MRM Transition 1 (Quantifier) | m/z 348.1 → 274.0 | High-intensity fragment, likely loss of diethylaminoethyl. |
| Collision Energy 1 | 22 eV | Optimized for maximum intensity of the quantifier ion. |
| MRM Transition 2 (Qualifier) | m/z 348.1 → 100.1 | Stable fragment corresponding to the diethylaminoethyl moiety. |
| Collision Energy 2 | 30 eV | Optimized for maximum intensity of the qualifier ion. |
Note: The optimal values for voltages and gas flows can be instrument-dependent and may require fine-tuning.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
Conclusion
This application note provides a systematic and detailed protocol for the optimization of mass spectrometry parameters for Bromopride-d3. By following the outlined procedures for sample preparation and methodical tuning of the ESI source, cone voltage, and collision energy, researchers can establish a highly sensitive, specific, and robust LC-MS/MS method. These optimized parameters are crucial for developing validated bioanalytical assays for the accurate quantification of Bromopride in complex biological matrices, supporting drug development and clinical research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2446, Bromopride. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46780903, Bromopride-d3. Available from: [Link]
-
Ramiro, E. C., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study. Journal of Chromatography B, 823(2), 200-207. Available from: [Link]
-
LCGC Blog. (2021). 10 Great Tips for Electrospray Ionization LC–MS. Available from: [Link]
-
Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry. Available from: [Link]
-
ResearchGate. Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. Available from: [Link]
-
Wikipedia. Bromopride. Available from: [Link]
-
Gaspar, B. L., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 22(16), 8895. Available from: [Link]
-
McIndoe, J. S., & Heath, G. A. (2000). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Rapid Communications in Mass Spectrometry, 14(22), 2163-2168. Available from: [Link]
-
Longdom Publishing. Application and Working Process of Tandem Mass Spectrometry. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. (2022). Analysis of Drugs from Biological Samples. Available from: [Link]
-
Allumiqs. (2023). Mass Spectrometry: A Beginners Guide. Available from: [Link]
-
Hang, D., & Williams, P. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 33(12), 26-31. Available from: [Link]
-
LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]
-
Pezza, H. R., et al. (2014). Sensitive flow-injection spectrophotometric analysis of bromopride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 536-542. Available from: [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2020). A review on bioanalytical method development and validation. Available from: [Link]
-
SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. Available from: [Link]
-
Moody, D. E., et al. (2009). High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry. Journal of analytical toxicology, 33(5), 233-242. Available from: [Link]
-
Frontiers. (2021). An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry. Available from: [Link]
-
Phenomenex. Fast, Simple Urine Drug Extraction with In-well Room Temperature Hydrolysis and Enzyme Removal to Extend LC Column Life. Available from: [Link]
-
Agilent Technologies. LC/MS/MS of Buprenorphine and Norbuprenorphine in Whole Blood Using Agilent Bond Elut Plexa PCX and an Agilent Poroshell 120 Column. Available from: [Link]
-
bioRxiv. (2023). Data-Driven Optimization of DIA Mass-Spectrometry by DO-MS. Available from: [Link]
-
ResearchGate. MRM and quantification of norbuprenorphine in urine extract. Available from: [Link]
Sources
- 1. BROMOPRIDE | 4093-35-0 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Bromopride - Wikipedia [en.wikipedia.org]
- 4. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. CAS 4093-35-0: Bromopride | CymitQuimica [cymitquimica.com]
- 8. Bromopride | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromopride-d3 | C14H22BrN3O2 | CID 46780903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. What Is the Principle of Tandem Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Optimization of DIA Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Application Note: Optimized MRM Transition Selection for Bromopride and Bromopride-d3
This Application Note is designed for bioanalytical scientists and method developers. It synthesizes theoretical fragmentation logic with practical optimization protocols to ensure robust quantification of Bromopride.
Executive Summary
Development of a sensitive LC-MS/MS assay for Bromopride requires careful management of its unique isotopic signature (Bromine) and fragmentation behavior.[1] This guide details the selection of Multiple Reaction Monitoring (MRM) transitions for Bromopride and its deuterated internal standard, Bromopride-d3.[1]
Key Recommendation:
-
Quantifier: Monitor the highly specific cleavage of the diethylaminoethyl side chain.
-
Isotope Selection: Utilize the
monoisotopic peak (m/z 344) for maximum abundance, while reserving (m/z 346) for interference checking.[1]
Physicochemical Context & Ionization Strategy[1][2]
Bromopride is a basic tertiary amine. In an acidic mobile phase (e.g., 0.1% Formic Acid), it readily protonates, making Positive Electrospray Ionization (ESI+) the mandatory mode.
| Property | Value | Bioanalytical Implication |
| Formula | Bromine Isotope Effect: The mass spectrum will show a 1:1 doublet at M and M+2.[1] | |
| Monoisotopic Mass | 344.09 Da ( | Set Q1 (Quadrupole 1) to 344.1 . |
| pKa | ~9.3 (Tertiary Amine) | High ionization efficiency in ESI+; requires acidic mobile phase.[1] |
| LogP | ~2.8 | Moderate hydrophobicity; retains well on C18 columns. |
MRM Transition Selection Logic
The Bromine Isotope Effect
Unlike most small molecules, Bromopride contains a Bromine atom, which exists as
-
Selection: You must select m/z 344.1 (
) as the precursor for the primary transition because it is slightly more abundant and aligns with standard monoisotopic conventions. -
Risk: If you select m/z 345, you will miss the analyte entirely.
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) of Bromopride typically yields two major product ions.
-
The "Tail" Fragment (m/z 72):
-
The "Core" Fragment (m/z 271):
Internal Standard Strategy (Bromopride-d3)[1]
-
Label Location: Typically O-methoxy-d3 (
).[1] -
Precursor Shift: +3 Da (344 → 347).
-
Fragment Shift:
-
m/z 72 (Tail): The tail does not contain the methoxy group. Mass remains 72. [1]
-
m/z 271 (Core): The core contains the methoxy group. Mass shifts to 274.
-
Master Transition Table
Use these parameters as the starting point for method optimization.
| Analyte | Role | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV)* | Logic |
| Bromopride | Quantifier | 344.1 | 72.1 | 50 | 25-35 | High sensitivity "Tail" fragment.[1] |
| Bromopride | Qualifier 1 | 344.1 | 271.1 | 50 | 15-25 | Specific "Core" fragment.[1] |
| Bromopride | Qualifier 2 | 346.1 | 72.1 | 50 | 25-35 | Confirmation using |
| Bromopride-d3 | IS Quant | 347.1 | 72.1 | 50 | 25-35 | Tail fragment (Label is on Ring).[1] |
| Bromopride-d3 | IS Qual | 347.1 | 274.1 | 50 | 15-25 | Core fragment (Retains |
*Note: Collision Energy (CE) values are instrument-dependent (e.g., Sciex vs. Agilent). Perform a ramp optimization.
Visualized Workflows
Method Optimization Workflow
The following diagram outlines the step-by-step logic for validating these transitions in your lab.
Figure 1: Step-by-step workflow for optimizing Bromopride MRM transitions.
Fragmentation Pathway Logic
Understanding where the molecule breaks ensures you choose the correct IS transition.
Figure 2: Fragmentation logic showing why m/z 72 is shared between analyte and IS if label is on the core.
Experimental Protocol: Transition Optimization
Materials
-
Stock Solution: Bromopride and Bromopride-d3 at 1 mg/mL in Methanol.[1]
-
Infusion Solution: Dilute stocks to 500 ng/mL in 50% Acetonitrile / 0.1% Formic Acid.
Step-by-Step Procedure
-
Q1 Scan (Precursor Check):
-
Infuse the solution at 10 µL/min.
-
Scan range: m/z 100–500.
-
Verify: Confirm the presence of the 344/346 doublet. If 346 is higher than 344, check for contamination or incorrect mass assignment.
-
-
Product Ion Scan:
-
Set Q1 to pass m/z 344.1.
-
Scan Q3 from m/z 40–350.
-
Apply a generic Collision Energy (e.g., 20 eV).
-
Observe: You should see a dominant peak at m/z 72 and a secondary peak at m/z 271.
-
-
Cross-Talk Verification (Critical):
-
Inject a high concentration of Bromopride (e.g., 1000 ng/mL) and monitor the IS transition (347 -> 72).[1]
-
Goal: Ensure no signal appears in the IS channel. The mass difference (3 Da) is usually sufficient to prevent isotopic overlap, but high concentrations can cause "tailing" into the IS channel.
-
-
Dwell Time Setup:
-
For clinical samples, set dwell time to 50-100 ms per transition to ensure at least 15 data points across the chromatographic peak.[1]
-
References
-
Silva, D., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2446, Bromopride. [1]
-
Santa Cruz Biotechnology. (2026). Bromopride-d3 Product Analysis and Structure. [1]
Sources
- 1. Bromopride [webbook.nist.gov]
- 2. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Bromopride [chemeurope.com]
- 5. Bromopride - Wikipedia [en.wikipedia.org]
Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of Bromopride Using a Deuterated Internal Standard
Abstract
This application note details a robust, validated workflow for the quantification of Bromopride in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike legacy methods relying on structural analogues (e.g., procainamide), this protocol utilizes Bromopride-d3 as a stable isotopically labeled internal standard (SIL-IS) to rigorously correct for matrix effects, extraction efficiency, and ionization variability. We compare three distinct sample preparation techniques—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —providing researchers with a decision matrix based on sensitivity requirements and throughput capabilities.
Introduction & Pharmacological Context
Bromopride is a substituted benzamide and dopamine D2 antagonist used as a prokinetic and antiemetic agent. Structurally similar to metoclopramide, it possesses a basic diethylaminoethyl side chain (pKa ~9.35) and a lipophilic bromo-methoxy-benzamide core.
Accurate quantification in biological matrices is challenging due to:
-
Ion Suppression: Phospholipids in plasma can suppress ionization in the electrospray source (ESI).
-
Recovery Variability: The basic nature of the drug leads to non-specific binding to glass and plastic surfaces.
-
Metabolic Interference: Distinguishing the parent drug from hydroxylated metabolites requires high chromatographic selectivity.
The Role of Bromopride-d3: Using Bromopride-d3 (Methoxy-d3) is critical. The deuterium labeling on the methoxy group ensures the IS co-elutes with the analyte, experiencing the exact same matrix suppression and extraction conditions, thereby acting as a perfect normalizing factor.
Materials and Reagents
| Component | Specification | Notes |
| Analyte | Bromopride (Free Base) | Purity > 99% |
| Internal Standard | Bromopride-d3 | Isotopic Purity > 99% atom D |
| Matrix | Human Plasma (K2EDTA) | Free of hemolysis/lipemia |
| Extraction Solvent | MTBE or Hexane:Ethyl Acetate (1:1) | HPLC Grade |
| SPE Cartridge | Mixed-Mode Cation Exchange (MCX) | 30 mg / 1 cc |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | pH ~3.5 |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
LC-MS/MS Method Conditions
Before detailing sample prep, the detection parameters must be established to ensure the prep yields a compatible sample.
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry (ESI+):
The method relies on the protonated molecule
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Bromopride | 344.2 | 271.0 | 35 | 22 | Quant |
| Bromopride | 344.2 | 163.1 | 35 | 30 | Qual |
| Bromopride-d3 | 347.2 | 274.0 | 35 | 22 | IS Quant |
Note: The transition 344->271 corresponds to the loss of the diethylamine side chain (
Sample Preparation Protocols
We present three protocols. Protocol B (LLE) is the recommended "Gold Standard" for bioequivalence studies due to its superior cleanliness and cost-effectiveness. Protocol C (SPE) is recommended for low-level detection (< 0.5 ng/mL).
Protocol A: Protein Precipitation (PPT) - High Throughput
Best for: Range finding, high-concentration samples (>10 ng/mL).
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Bromopride-d3 working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Mixing: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Dilute with 100 µL of Water (to match initial mobile phase).
-
Inject: 5 µL.
Protocol B: Liquid-Liquid Extraction (LLE) - Recommended
Best for: Clinical trials, clean baselines, minimizing phospholipid buildup.
Rationale: Bromopride is a weak base (pKa 9.35). By adjusting the plasma pH to >11, the molecule becomes uncharged (neutral), allowing highly efficient extraction into organic solvents while leaving charged matrix components (phospholipids, proteins) in the aqueous phase.
-
Aliquot: Transfer 200 µL of plasma to a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Bromopride-d3.
-
Alkalization: Add 100 µL of 0.1 M NaOH or 0.5 M Sodium Carbonate buffer (pH 11). Critical Step: Ensure pH > 10.5.
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (1:1).
-
Agitation: Shake/Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Flash Freeze: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the top organic layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (90:10 Water:ACN + 0.1% FA).
Protocol C: Mixed-Mode Cation Exchange (SPE) - High Sensitivity
Best for: Trace analysis, dirty matrices (urine/tissue).
Rationale: Uses a "Catch and Release" mechanism. Bromopride is positively charged at acidic pH, binding to the sorbent while neutrals are washed away.
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Mix 200 µL Plasma + 200 µL 4% Phosphoric Acid (pH ~2). Load onto MCX cartridge.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutrals/lipids). Bromopride remains bound via ionic interaction.
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond).
-
Dry & Reconstitute: Evaporate and reconstitute as in LLE.
Visual Workflows
Figure 1: Sample Preparation Decision Logic
Caption: Decision matrix for selecting the optimal sample preparation technique based on sensitivity needs.
Figure 2: LLE Mechanism & Chemical Logic
Caption: Chemical mechanism of Alkaline Liquid-Liquid Extraction for Bromopride.
Validation & Troubleshooting
Method Performance Metrics (Typical)
| Parameter | PPT (Protocol A) | LLE (Protocol B) | SPE (Protocol C) |
| Recovery (%) | 95 - 100% | 85 - 90% | 90 - 95% |
| Matrix Effect (%) | 15 - 25% (Suppression) | < 5% | < 2% |
| LLOQ (ng/mL) | 5.0 | 0.5 | 0.1 |
| Processing Time | 30 mins | 2 hours | 3 hours |
Troubleshooting Guide
-
Issue: Low Recovery in LLE.
-
Cause: pH was not high enough. Bromopride (pKa 9.35) needs pH > 11.3 (pKa + 2) to be 99% neutral.
-
Fix: Use fresh 0.1M NaOH or check buffer pH.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Ensure mobile phase contains at least 10mM Ammonium Formate or increase buffer strength.
-
-
Issue: IS Variation.
-
Cause: Deuterium exchange (rare for methoxy-d3) or dosing error.
-
Fix: Ensure IS is added before any buffer or solvent to track extraction losses accurately.
-
References
-
Valopride/Bromopride Pharmacology & Structure. PubChem Database.
-
Validation of Bioanalytical Methods.
-
Determination of Bromopride in Human Plasma by LC-MS/MS.Journal of Mass Spectrometry (2005).
-
Sample Preparation Techniques for Basic Drugs.
-
Bromopride-d3 Reference Standard D
-
[1]
-
Sources
Application Note: High-Precision Quantitation and Metabolic Profiling of Bromopride Using Bromopride-d3
Abstract
This application note details a robust protocol for the quantification and metabolic tracking of Bromopride (a dopamine D2 antagonist and prokinetic agent) in biological matrices using its deuterated analog, Bromopride-d3 , as a Stable Isotope Labeled Internal Standard (SIL-IS).
While Bromopride shares structural similarities with Metoclopramide, its unique halogenation pattern requires specific mass spectrometric considerations. This guide addresses the critical challenge of matrix effects in Electrospray Ionization (ESI) and demonstrates how Bromopride-d3 corrects for ionization suppression/enhancement, ensuring data integrity in pharmacokinetic (PK) and CYP450 metabolism studies.
Technical Rationale: Why Bromopride-d3?
The Challenge: Matrix Effects in ESI-MS/MS
In LC-MS/MS analysis of plasma or urine, co-eluting phospholipids and endogenous salts compete with the analyte for charge in the ESI source. This leads to Ionization Suppression , where the signal for Bromopride is artificially lowered, compromising accuracy.
The Solution: Stable Isotope Dilution
Bromopride-d3 (labeled on the O-methoxy group) is the "Gold Standard" correction method because:
-
Co-Elution: It is chemically nearly identical to Bromopride and elutes at the same retention time.
-
Identical Suppression: It experiences the exact same matrix effects as the analyte at the moment of ionization.
-
Mass Differentiation: The +3 Da mass shift (
vs. ) allows the mass spectrometer to distinguish the standard from the drug.
Expert Insight: Unlike structural analogs (e.g., Procainamide or Itopride) which may elute in a different matrix window, Bromopride-d3 provides a normalized response ratio (
) that is immune to fluctuations in extraction recovery or ionization efficiency.
Experimental Workflow
Materials and Reagents
-
Analyte: Bromopride (Purity >99%)[1]
-
Internal Standard: Bromopride-d3 (Isotopic Purity >99% D)
-
Label Position: 2-(trideuteriomethoxy)benzamide moiety.[2]
-
-
Matrix: Human Plasma (K2EDTA) or Liver Microsomes.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Bromopride and Bromopride-d3 in Methanol. Store at -20°C.
-
Working Internal Standard (WIS): Dilute Bromopride-d3 stock to 50 ng/mL in 50% ACN.
-
Note: This concentration should yield a signal intensity similar to the mid-range of the calibration curve.
-
Sample Preparation: Protein Precipitation (PPT)
Method Selection: While Liquid-Liquid Extraction (LLE) is cleaner, PPT is selected here for high-throughput PK studies.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or centrifuge tube.
-
Spike IS: Add 10 µL of WIS (Bromopride-d3) . Vortex gently.
-
Causality: Spiking before extraction ensures the IS corrects for any analyte loss during the precipitation step.
-
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitate: Vortex for 2 minutes at high speed.
-
Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM) Settings
Operate in Positive ESI (+) mode. The transition monitors the loss of the diethylamine side chain, retaining the benzamide core where the d3-label resides.
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Bromopride | 344.2 | 271.0 | 35 | 25 |
| Bromopride-d3 | 347.2 | 274.0 | 35 | 25 |
-
Note: The mass difference of +3 Da is maintained in the fragment (271 vs 274), confirming the label is on the stable benzamide ring, not the labile side chain.
Analytical Logic & Workflow Visualization
The following diagram illustrates the self-correcting nature of the SIL-IS workflow.
Figure 1: Analytical workflow demonstrating the co-processing of Bromopride and Bromopride-d3 to negate matrix effects.
Application in Drug Metabolism Studies
Metabolic Stability Assay (Microsomes)
Bromopride undergoes hepatic metabolism, primarily via N-dealkylation and oxidation .
-
Protocol: Incubate Bromopride (1 µM) with human liver microsomes (HLM) and NADPH.
-
Quenching: At time points (0, 5, 15, 30, 60 min), quench with ACN containing Bromopride-d3 .
-
Calculation: Plot ln(Area Ratio) vs. Time to determine intrinsic clearance (
). The IS corrects for volume variations during quenching.
Metabolite Identification (MetID) Aid
While d3 is primarily for quantitation, it aids in MetID.
-
Logic: If a new peak appears in the chromatogram with a mass shift of +3 Da compared to a non-labeled control metabolite, it confirms the metabolite retains the methoxy group.
-
Example: N-deethyl-bromopride (Major metabolite).
-
Drug Metabolite:
316. -
IS Metabolite:
319. -
Observation of this "twin peak" pattern confirms the structural origin of the metabolite.
-
Validation Parameters (Acceptance Criteria)
To ensure scientific integrity, the method must meet FDA/EMA Bioanalytical Guidelines:
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | <15% (<20% at LLOQ) |
| IS Response | Variation <5% between injections |
| Matrix Factor | IS-normalized Matrix Factor should be close to 1.0 (0.9 – 1.1) |
References
-
Brodie, R. R., et al. "Determination of bromopride in human plasma and urine by high-performance liquid chromatography."[4] Journal of Chromatography B: Biomedical Sciences and Applications 310 (1984): 353-360.[4] Link
-
Silva, D., et al. "Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study." Journal of Mass Spectrometry (2005). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 46780903, Bromopride-d3." PubChem. Accessed Feb 21, 2026. Link
-
Zhou, S. F., et al. "Structure, function, regulation and polymorphism and the clinical significance of human cytochrome P450 1A2." Drug Metabolism Reviews (2009). (Context on CYP mechanisms relevant to benzamide metabolism). Link
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Link
Sources
- 1. CAS 4093-35-0: Bromopride | CymitQuimica [cymitquimica.com]
- 2. Bromopride-d3 | C14H22BrN3O2 | CID 46780903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of bromopride in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing matrix effects in Bromopride analysis with Bromopride-d3
Welcome to the Technical Support Center for the bioanalysis of Bromopride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into addressing the common challenges associated with quantifying Bromopride in biological matrices, with a specific focus on mitigating matrix effects using its stable isotope-labeled internal standard, Bromopride-d3.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Bromopride analysis to establish a clear understanding of the core concepts.
Q1: What is Bromopride and why is its quantification in biological matrices important?
A1: Bromopride is a dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent to treat gastrointestinal disorders.[1][2] Accurate quantification of Bromopride in biological matrices like plasma or urine is critical during drug development and clinical trials to assess its pharmacokinetics (PK)—how the drug is absorbed, distributed, metabolized, and excreted (ADME). This data is essential for determining dosing regimens, evaluating bioequivalence of different formulations, and ensuring the safety and efficacy of the drug.[3]
Q2: What are "matrix effects" in LC-MS/MS bioanalysis and why are they a concern for Bromopride?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[4][5] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantitative results.[4][6] Biological matrices like plasma are complex, containing endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of Bromopride in the mass spectrometer's source, leading to unreliable data.[7][8]
Q3: What is Bromopride-d3 and why is it the preferred internal standard?
A3: Bromopride-d3 is a stable isotope-labeled (SIL) version of Bromopride, where three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[9][10] This substitution increases its molecular weight by three Daltons. A SIL internal standard is considered the "gold standard" in quantitative LC-MS/MS for several reasons:[11][12][13]
-
Co-elution: It has nearly identical physicochemical properties to Bromopride, ensuring it co-elutes from the liquid chromatography (LC) column.
-
Identical Behavior: It experiences the same extraction recovery and, most importantly, the same degree of matrix effects (ion suppression or enhancement) as the analyte.
-
Accurate Correction: By measuring the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are effectively normalized, leading to highly accurate and precise quantification.[13]
Q4: What are the mass transitions for Bromopride and Bromopride-d3 in an MS/MS experiment?
A4: In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for the analyte and internal standard. Based on published literature and mass spectrometry principles, the recommended transitions are:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale for Fragmentation |
| Bromopride | 344.2 | 271.0 | Corresponds to the neutral loss of the diethylaminoethyl group. This transition is well-documented for providing good specificity and sensitivity.[3] |
| Bromopride-d3 | 347.2 | 274.0 | The +3 Da shift in the precursor ion is due to the three deuterium atoms. Since the deuterium labels are on the methoxy group of the benzamide ring, they are retained in the product ion after the loss of the diethylaminoethyl group, resulting in a corresponding +3 Da shift in the fragment. |
Note: These values should be optimized during method development on your specific instrument.
Troubleshooting Guides: Overcoming Matrix Effects
This section provides a structured approach to identifying, quantifying, and mitigating matrix effects during your Bromopride analysis.
Problem 1: Inconsistent results and poor reproducibility for Quality Control (QC) samples.
-
Underlying Cause: This issue often points to variable matrix effects between different lots or sources of your biological matrix. The composition of plasma can differ from one individual to another, leading to varying degrees of ion suppression and, consequently, inconsistent analyte/IS ratios if the internal standard is not performing optimally.[4]
-
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for inconsistent QC results.
-
Detailed Protocol: Quantifying Matrix Effect
The post-extraction addition method is the definitive way to assess matrix effects.[7]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Bromopride and Bromopride-d3 into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through your entire sample preparation procedure. Spike Bromopride and Bromopride-d3 into the final, clean extracts at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Bromopride and Bromopride-d3 into the blank matrix before starting the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate:
-
Analyze all sets by LC-MS/MS.
-
Calculate Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Bromopride) / (MF of Bromopride-d3)
-
-
Interpret the Results:
-
An IS-Normalized MF close to 1.0 indicates that Bromopride-d3 is effectively compensating for the matrix effect.
-
The Coefficient of Variation (CV%) of the IS-Normalized MF across the six matrix sources should be ≤15% as per regulatory guidelines.[7] If the CV is higher, it confirms that variable matrix effects are the cause of your inconsistency.
-
-
Problem 2: Low signal intensity and poor sensitivity (high Limit of Quantification).
-
Underlying Cause: This is a classic symptom of significant ion suppression, where matrix components co-eluting with Bromopride are hindering its efficient ionization in the MS source.[4][6]
-
Workflow for Mitigation:
Caption: Mitigation strategy for low signal intensity.
-
Detailed Protocols & Explanations:
-
Improve Sample Preparation: The goal is to remove interfering components, especially phospholipids, which are a primary cause of ion suppression in plasma.[7]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For Bromopride, an alkaline extraction with a solvent mixture like hexane-ethyl acetate (1:1, v/v) has been shown to be effective.[3] It is a cost-effective method for removing highly polar compounds like salts.
-
Solid-Phase Extraction (SPE): SPE offers more targeted cleanup by utilizing specific interactions between the analyte and a solid sorbent. For Bromopride, a weak base, a mixed-mode cation-exchange SPE sorbent can be highly effective. This allows for stringent washing steps to remove neutral and acidic interferences, providing a cleaner final extract compared to LLE.[14]
-
-
Optimize Chromatography: The objective is to chromatographically separate Bromopride from the region where ion suppression occurs.
-
Post-Column Infusion Experiment: This experiment helps visualize the suppression zones.
-
Continuously infuse a standard solution of Bromopride directly into the MS source, bypassing the LC column, to generate a stable, high baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline. Any dips or drops in the signal indicate retention times where matrix components are eluting and causing ion suppression.[6][15]
-
-
Action: If Bromopride's retention time coincides with a suppression zone, adjust the LC gradient or change the column chemistry (e.g., from a C18 to a Phenyl-Hexyl) to shift its elution away from the interference.[11]
-
-
Check Instrument Parameters:
-
Ion Source Cleaning: A contaminated ion source can exacerbate ion suppression. Regular cleaning of the source components (e.g., capillary, skimmer) is crucial for maintaining sensitivity.
-
Source Parameter Optimization: Re-optimize source parameters like gas flows (nebulizer, heater) and temperature. Suboptimal settings can make the ionization process more susceptible to interference.
-
-
Reference List
-
Nazareno, M. A., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study. Journal of Chromatography B, 823(2), 136-142. [Link]
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Scribd. Ion Suppression in LC–MS–MS Analysis. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of the absolute matrix effect and for assessing the need for matrix-matched standards. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
PubChem. Bromopride-d3. [Link]
-
S. K. Sahu, et al. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
-
ResearchGate. (2021). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. [Link]
-
O'Rourke, M. B., et al. (2022). Optimized plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications, 16(6), e2200010. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Eureka Kit Cromatografici. Drugs-of-Abuse-savini-bassotti-degrazia.pdf. [Link]
-
PubChem. Bromopride. [Link]
-
NIST. Bromopride. [Link]
-
ResearchGate. MRM transitions of vitamin D analogues and internal standard. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Moody, D. E., et al. (2012). High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry. Journal of analytical toxicology, 36(5), 303-313. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Bromopride | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. news-medical.net [news-medical.net]
- 8. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromopride-d3 | C14H22BrN3O2 | CID 46780903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bromopride-d3 | 1189498-49-4 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Handling Bromopride-d3 and Analyte Co-elution in LC-MS/MS
Executive Summary: The Co-elution Paradox[1]
In LC-MS/MS bioanalysis using a Stable Isotope Labeled Internal Standard (SIL-IS) like Bromopride-d3 , "co-elution" is a double-edged sword.
-
The Good: Chromatographic co-elution is mandatory . The SIL-IS must elute at the exact same retention time (RT) as the analyte to effectively compensate for matrix effects and ionization variability.[1]
-
The Bad: "Co-elution issues" usually refer to spectral interference (cross-talk) or ion suppression . Because Bromopride contains a Bromine atom (
and ), the isotopic pattern is complex. Selecting the wrong MRM transitions can lead to significant interference between the analyte and the IS.
This guide addresses how to distinguish between healthy chromatographic co-elution and detrimental spectral interference.
The Bromine Factor: Isotopic Selection Strategy
Bromopride (
The Mass Spectrum Landscape
-
Native Bromopride:
-
Bromopride-d3 (Methoxy-d3 label):
Critical Insight: If you do not align your MRM transitions to the same Bromine isotope for both analyte and IS, you risk mass overlap.
| Compound | Precursor Ion (m/z) | Bromine Isotope | Risk Factor |
| Bromopride | 344.1 | Recommended (Matches IS 347.[1]1) | |
| Bromopride | 346.1 | High risk if IS is impure or M+3 overlap | |
| Bromopride-d3 | 347.1 | Recommended (+3 Da shift from Native) | |
| Bromopride-d3 | 349.1 | Safe, but ensure Native 346.1 isn't tailing into this |
Diagnostic Workflow: Identifying the Interference
Use this logic flow to pinpoint whether your issue is Cross-talk (Spectral) or Suppression (Matrix).
Figure 1: Diagnostic decision tree for isolating co-elution interferences.
Deep Dive: Handling Cross-Talk (Spectral Co-elution)
Cross-talk occurs when the signal from one compound "bleeds" into the MRM channel of the other.
Scenario A: IS Contributing to Analyte Signal (The "Zero" Fail)
If you inject a "Zero" sample (Matrix + IS, no Analyte) and see a peak in the Analyte channel, your Bromopride-d3 contains unlabeled Bromopride (D0).[1]
-
Cause: Incomplete deuteration during synthesis.
-
Threshold: The interference should be
of the LLOQ (Lower Limit of Quantification) signal. -
Solution:
-
Dilute the IS: Lowering the IS concentration reduces the absolute amount of D0 impurity injected.
-
Check the Certificate of Analysis: Ensure isotopic purity is
.
-
Scenario B: Analyte Contributing to IS Signal (ULOQ Fail)
If you inject a high concentration of Bromopride (ULOQ) without IS and see a peak in the IS channel.
-
Cause: Natural isotopic abundance.[2] The
isotopes or the tail of the Bromine envelope of the native drug are falling into the IS mass window. -
Solution:
-
Narrow Q1 Resolution: Change the Quadrupole 1 resolution from "Unit" (0.7 Da) to "High" or "Wide" depending on where the interference lies.
-
Verify Transitions: Ensure you are using the
transitions for both or the transitions for both. Mixing them increases overlap risk.
-
Deep Dive: Handling Matrix Effects (Chromatographic Co-elution)
If the IS and Analyte co-elute perfectly (as they should) but the signal is unstable or sensitivity is low, you have Ion Suppression .
Mechanism
Co-eluting phospholipids or salts from the plasma/tissue matrix compete for charge in the ESI source. Since the IS and Analyte co-elute, they are suppressed equally. However, if suppression is >50%, the method is not robust.
Protocol: Post-Column Infusion
To visualize where the suppression occurs relative to your Bromopride peak:
-
Setup: Infuse a constant flow of Bromopride/IS solution (100 ng/mL) via a T-tee into the MS source.
-
Inject: Inject a blank matrix extract through the LC column.
-
Observe: Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.
-
Action: If Bromopride elutes during a "dip," you must modify the gradient to move the analyte away from that suppression zone.
Validated Experimental Conditions
Based on successful bioanalytical methods for benzamides [1, 2], the following conditions minimize co-elution issues.
Recommended MRM Transitions
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| Bromopride ( | 344.1 | 271.1 | 25 | 100 |
| Bromopride-d3 ( | 347.1 | 274.1 | 25 | 100 |
Note: The product ion 271.1 corresponds to the cleavage of the diethylaminoethyl side chain. The d3 label (methoxy group) remains on the core ring fragment, so the mass shift is preserved in the product ion (271 vs 274).
Chromatography (LC)[2][4][5][6][7]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),
, . -
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity for benzamides).
-
Gradient: Start low (10% B) to elute salts, ramp to 90% B to elute phospholipids. Bromopride typically elutes in the mid-range.
FAQ: Troubleshooting Specifics
Q: My Bromopride-d3 retention time is shifting slightly (0.1 min) compared to the Native. Is this a problem? A: This is known as the "Deuterium Isotope Effect." Deuterated compounds are slightly more lipophilic and can elute slightly earlier on RPLC columns. If the shift is small (<2% of peak width) and the IS track the analyte response ratio consistently, it is acceptable. If the shift is large, you lose the benefit of matrix compensation.
Q: Can I use Metoclopramide as an Internal Standard instead of Bromopride-d3? A: You can, but it is not recommended for regulated bioanalysis.[1] Metoclopramide is a structural analog (Chloro- instead of Bromo-).[1] It will not co-elute exactly with Bromopride and will not compensate for matrix effects occurring at the specific Bromopride elution time [1]. Always prefer the SIL-IS (Bromopride-d3).[1]
Q: I see a "split peak" for both Analyte and IS.
A: Bromopride is a base (
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6][7] Link
-
Silva, D., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 40(1), 17-22.[1] Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link[1]
-
NIST Chemistry WebBook. Bromopride Mass Spectrum and Properties. Link
Sources
- 1. Bromopride [webbook.nist.gov]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. vliz.be [vliz.be]
- 4. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Long-Term Stability of Bromopride-d3 in Biological Samples
Welcome to the technical support center for the long-term stability of Bromopride-d3 in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for experiments involving Bromopride-d3 as an internal standard. Our goal is to equip you with the necessary knowledge to ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is Bromopride-d3 and why is its stability in biological samples a critical concern?
A1: Bromopride-d3 is the deuterated form of Bromopride, a dopamine D2 receptor antagonist used as an antiemetic.[1] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, Bromopride-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS).[2] The use of a SIL-IS is considered the gold standard as it shares a very similar chemical structure and physicochemical properties with the analyte (Bromopride), ensuring that it behaves almost identically during sample preparation, chromatography, and ionization.[3][4]
The stability of Bromopride-d3 in biological matrices (e.g., plasma, urine) is paramount because any degradation or isotopic exchange (loss of deuterium) of the internal standard can lead to inaccurate quantification of the target analyte.[5][6] If the concentration of the internal standard changes during sample storage and processing, the analyte-to-internal standard peak area ratio will be skewed, compromising the integrity of the pharmacokinetic, toxicokinetic, or bioequivalence data.[7][8]
Q2: What are the potential degradation pathways for Bromopride-d3 in biological samples?
A2: While specific degradation pathways for Bromopride-d3 have not been extensively published, we can infer potential routes based on the chemical structure of Bromopride, which is a substituted benzamide.[9][10] The primary degradation pathways for compounds with amide functionalities include hydrolysis, oxidation, and photolysis.[11]
-
Hydrolysis: The amide bond in Bromopride-d3 can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could be introduced during sample preparation.[12][13][14] This would lead to the cleavage of the amide bond, forming 4-amino-5-bromo-2-(trideuteriomethoxy)benzoic acid and N,N-diethyl-ethane-1,2-diamine.
-
Oxidation: The amine and methoxy groups on the benzene ring could be susceptible to oxidation. Biological matrices contain various enzymes that can catalyze oxidative reactions.[12]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect samples from light, especially during long-term storage and handling.
-
Isotopic Exchange (Back-Exchange): Although the deuterium atoms in Bromopride-d3 are on a methoxy group and are generally stable, there is a small possibility of back-exchange with protons from the surrounding environment, especially under certain pH and temperature conditions.[15][16] This would lead to a decrease in the mass-to-charge ratio of the internal standard.
Q3: What are the regulatory guidelines for assessing the long-term stability of an analyte in biological samples?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include stringent requirements for stability testing.[5][7][17] The core principle is to demonstrate that the analyte is stable in the biological matrix for the entire period from sample collection to analysis.[18]
Key stability assessments mandated by these guidelines include:[17][18]
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).[19]
-
Stock Solution and Working Solution Stability: Confirms the stability of the analyte in the solvents used to prepare stock and working solutions.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.
The acceptance criterion for stability is typically that the mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal concentration.[15]
Troubleshooting Guides
Issue 1: I am observing a decreasing signal for Bromopride-d3 over time in my long-term stability samples. What could be the cause?
This is a common issue that can point to several underlying problems. The following troubleshooting workflow can help you identify the root cause.
Caption: Troubleshooting workflow for high Bromopride-d3 signal variability.
Detailed Steps:
-
Verify Pipetting Accuracy: Inconsistent addition of the internal standard is a common source of variability. Calibrate your pipettes and ensure proper pipetting technique.
-
Ensure Thorough Mixing: After adding the internal standard, make sure the samples are mixed thoroughly to ensure homogeneity.
-
Evaluate Extraction Recovery: Inconsistent extraction recovery can lead to signal variability. Optimize your extraction procedure to ensure it is robust and reproducible.
-
Investigate Differential Matrix Effects: The composition of biological matrices can vary between individuals, leading to differential ion suppression or enhancement. [20]Analyze Bromopride-d3 in different lots of blank matrix to assess the impact of matrix effects. If significant variability is observed, you may need to improve your sample cleanup procedure.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Bromopride-d3 in Human Plasma
Objective: To evaluate the long-term stability of Bromopride-d3 in human plasma at -80°C.
Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Prepare two levels of QC samples: a low concentration (LQC) and a high concentration (HQC).
-
Spike blank human plasma with a known concentration of Bromopride-d3 to achieve the target LQC and HQC concentrations.
-
Aliquot the LQC and HQC samples into appropriately labeled cryovials.
-
-
Storage:
-
Store the QC samples at -80°C.
-
-
Analysis:
-
At each time point (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples from the -80°C freezer.
-
Thaw the samples at room temperature.
-
Prepare a fresh calibration curve and a set of freshly prepared QC samples (comparison QCs).
-
Process and analyze the stability QCs and comparison QCs using your validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the concentration of Bromopride-d3 in the stability QCs using the freshly prepared calibration curve.
-
The mean concentration of the stability QCs should be within ±15% of the nominal concentration.
-
The precision (%CV) of the stability QCs should not exceed 15%.
-
Data Summary Table:
| Time Point | Storage Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| 0 | -80°C | LQC | 10 | 10.2 | 102 | 4.5 |
| HQC | 100 | 98.9 | 98.9 | 3.2 | ||
| 3 months | -80°C | LQC | 10 | 9.8 | 98.0 | 5.1 |
| HQC | 100 | 101.5 | 101.5 | 2.8 | ||
| 6 months | -80°C | LQC | 10 | 10.5 | 105 | 4.8 |
| HQC | 100 | 99.2 | 99.2 | 3.5 | ||
| 12 months | -80°C | LQC | 10 | 9.9 | 99.0 | 5.5 |
| HQC | 100 | 102.1 | 102.1 | 3.1 |
References
- Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Bromopride-d3 | C14H22BrN3O2 | CID 46780903. PubChem.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- Bromopride | Dopamine Receptor Antagonist. MedchemExpress.com.
- EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy.
- Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12).
- ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
- Bioanalytical Method Valid
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Bromopride-d3 | 1189498-49-4. ChemicalBook.
- Why Stability at -20 C recommended in bioanalytical method validation (EMA guidelines)?Any specific reason? (2016, February 3).
- CAS 4093-35-0: Bromopride. CymitQuimica.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? (2018, March 14).
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
- Bromopride-d3 | SCBT. Santa Cruz Biotechnology.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.
- Drug degradation p
- Benzonitrile Degradation Pathways: A Technical Support Guide. Benchchem.
- Variability in Response for Bioanalytical Assay using LC-MS/MS.
- CHAPTER 2: Hydrolytic Degrad
- Understanding the chemical basis of drug stability and degrad
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bromopride-d3 | C14H22BrN3O2 | CID 46780903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 4093-35-0: Bromopride | CymitQuimica [cymitquimica.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. waters.com [waters.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Back-Exchange in Bromopride-d3
Topic: Stability, Handling, and Analysis of Bromopride-d3 (Internal Standard) Audience: Bioanalytical Scientists, DMPK Researchers, and QC Chemists Document ID: TS-BROM-D3-001 Version: 2.0 (Current)
Core Directive & Executive Summary
The Central Issue:
True chemical "back-exchange" (replacement of C-D with C-H) in commercial Bromopride-d3 (typically labeled on the methoxy group,
If you are observing a loss of the deuterium signal, you are likely encountering one of three distinct phenomena:
-
Apparent Exchange: Rapid exchange of the labile amide or amine protons (N-H) in protic solvents, which is expected.
-
In-Source Scrambling: Gas-phase migration of deuterium during Electrophilic Ionization (ESI), a common artifact in benzamides.
-
Metabolic Loss:
-demethylation in biological matrices (in vivo or hepatocyte stability assays).
This guide provides the protocols to distinguish these artifacts from genuine instability and optimize your analytical workflow.
Technical Deep Dive: The Molecular Architecture
To troubleshoot effectively, you must map the stability of the deuterium label against the molecular structure of Bromopride.
Structural Analysis
-
Analyte: Bromopride-d3 (4-amino-5-bromo-
-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide).[1] -
Label Position: The methoxy group (
). -
Bond Strength: The C-D bond in a methoxy group has a dissociation energy of
. It requires extreme conditions (e.g., concentrated HI/HBr reflux or specific cytochrome P450 enzymes) to break.
Visualization: Stability Map
The following diagram highlights the "Safe Zones" (Stable) versus "Danger Zones" (Labile) on the molecule.
Figure 1: Stability map of Bromopride-d3. Green indicates the permanent label; Red indicates sites that will naturally exchange with solvent protons.
Troubleshooting Guides
Scenario A: "My NMR spectrum shows the D-label is gone!"
Diagnosis:
If you dissolve Bromopride-d3 in a non-deuterated protic solvent (e.g.,
Protocol: The "Solvent Swap" Validation
-
Prepare Sample: Dissolve
Bromopride-d3 in (aprotic, prevents exchange). -
Acquire
-NMR:-
Confirm absence of singlet at
(Methoxy). -
Confirm presence of broad singlets for Amide/Amine NH (if visible).
-
-
Spike Test: Add
of to the tube.-
Result: The NH peaks disappear (normal exchange). The region at
remains empty (label is intact).
-
Verdict: If the
Scenario B: "My Mass Spec Signal Intensity is Dropping / Mass Shift Observed"
Diagnosis:
In LC-MS/MS, benzamides are prone to H/D Scrambling in the ion source. High internal energy during ESI can cause deuterium on the methoxy group to migrate to the aromatic ring or nitrogen, or be lost as neutral
Protocol: Optimizing Source Parameters To minimize in-source fragmentation and scrambling:
| Parameter | Recommended Setting | Scientific Rationale |
| Source Temp | High heat promotes C-O bond cleavage and radical formation. | |
| Cone Voltage | Low (Optimize per instrument) | High cone voltage induces "in-source CID," fragmenting the labile ether before the quad. |
| Desolvation Gas | Moderate Flow | Excessive energy transfer promotes scrambling. |
| Mobile Phase | Ammonium Formate ( | Buffering pH |
The "Isotope Distribution" Check:
-
Inject a neat standard of Bromopride-d3.
-
Examine the parent ion (
for ). -
If you see significant signal at
(M+H for d0), calculate the ratio.- : Normal isotopic purity.
-
: Check for source fragmentation (loss of
vs ) or contamination .
Scenario C: "I'm seeing loss of label in my biological samples."
Diagnosis:
Bromopride undergoes metabolic
Corrective Action:
-
Do not track the metabolite using the d3-IS. The label is on the metabolic "leaving group."
-
Switch IS: If you need to track the metabolite, you require a Bromopride analog labeled on the ethyl chain or the aromatic ring (custom synthesis required), which are metabolically stable positions for this specific pathway.
Workflow Visualization: The Troubleshooting Matrix
Use this logic flow to determine the root cause of your issue.
Figure 2: Decision tree for diagnosing deuterium loss in Bromopride-d3.
Frequently Asked Questions (FAQs)
Q1: Can I store Bromopride-d3 in Methanol?
A: Yes, for storage. The
Q2: Why does the Certificate of Analysis (CoA) show water content?
A: Bromopride is hygroscopic. The water content represents atmospheric
Q3: My LC-MS baseline is high for the d0 channel. Is the d3 converting to d0? A: It is highly unlikely that d3 is chemically converting to d0. The most probable cause is "Crosstalk" or "Isotopic Overlap."
-
Check: Does your d3 concentration exceed the linear dynamic range?
-
Check: Are you monitoring a transition where the fragment loses the label? (e.g., if your transition is
, and the fragment at doesn't contain the methoxy group, you lose specificity). Ensure your MRM transition retains the labeled moiety.
References
-
PubChem. (2025).[2] Bromopride-d3 | C14H22BrN3O2 | CID 46780903.[1] National Library of Medicine. [Link]
-
Rand, K. D., & Jørgensen, T. J. (2014). Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling. Accounts of Chemical Research. [Link]
-
Englander, S. W. (2012).[3] Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry. [Link]
Sources
refinement of integration parameters for Bromopride and Bromopride-d3 peaks
[1][2]
Introduction: The Benzamide Challenge
Welcome to the technical support center. You are likely here because your LC-MS/MS assay for Bromopride is showing integration inconsistencies, non-linearity, or internal standard (IS) variability.
Bromopride (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) presents a unique dual challenge in quantitative bioanalysis:
-
Chromatographic: As a basic tertiary amine (
~9.3), it is prone to severe peak tailing due to silanol interactions.[1][2] -
Isotopic: The presence of a Bromine atom creates a split isotopic signature (
and in ~1:1 ratio), which complicates the selection of Precursor/Product ion pairs and increases the risk of isotopic cross-talk with the deuterated internal standard (Bromopride-d3).
This guide does not just tell you what to click; it explains why your data looks the way it does and how to fix it using self-validating logic.
Module 1: Diagnostic Logic Flow
Before adjusting software parameters, you must identify the root cause of the integration failure. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic for categorizing integration failures in Bromopride assays.
Module 2: Chromatographic Fidelity (Peak Shape)
Q: My Bromopride peaks have a "shark fin" shape (tailing factor > 1.5). How does this affect integration?
A: Tailing peaks cause the integration algorithm to "skim" the tail prematurely or extend the baseline too far, integrating noise. This is rarely a software problem; it is a chemistry problem. Bromopride is a basic drug.[1][2] The amine group interacts with residual silanols on the silica column backbone.
The Fix (Protocol):
-
Mobile Phase Modification: Ensure your aqueous mobile phase contains 0.1% Formic Acid and 5mM Ammonium Formate .[1][2] The ammonium ions compete with Bromopride for silanol binding sites, sharpening the peak.
-
Column Choice: If tailing persists, switch to a column with "High Strength Silica" (HSS) or a Pentafluorophenyl (PFP) phase, which provides alternative selectivity for halogenated compounds like Bromopride.[1][2]
Q: Why is my Retention Time (RT) shifting between the Analyte and the IS?
A: This is the Deuterium Isotope Effect .[1] Deuterated compounds (Bromopride-d3) are slightly more lipophilic and have slightly different vibrational energy than the non-deuterated analog.[1][2]
-
Observation: Bromopride-d3 often elutes slightly earlier (0.05 – 0.1 min) than Bromopride.[1][2]
-
Integration Risk: If you use a rigid "Expected RT" window based on the analyte for the IS, you may chop off the front of the IS peak.
-
Solution: Set the RT window to Relative Retention Time (RRT) mode or widen the absolute window to ±0.3 min.
Module 3: Isotopic Cross-Talk (The Bromine Factor)
Q: My Internal Standard (IS) area increases when I inject high concentrations of Bromopride. Is this carryover?
A: Likely not. This is Isotopic Contribution (Cross-talk), exacerbated by the Bromine atom.
The Mechanism:
Bromopride has two stable isotopes:
-
Analyte (Bromopride): We typically monitor the
mass ( ).[1][2] -
Internal Standard (Bromopride-d3): We monitor the deuterated form (
).
The Trap:
The native Bromopride molecule also produces a signal at
-
The
isotope of native Bromopride is at 346.[1][2] -
The
isotope of that peak (natural abundance) falls at 347.[1][2] -
Therefore, roughly 15% of the
signal intensity appears in the IS channel ( 347).[2]
Validation Experiment (Cross-Talk Check): Perform this test to quantify the interference.
-
Inject a ULOQ (Upper Limit of Quantification) sample of Bromopride without Internal Standard.[1][2]
-
Monitor the IS Transition (
).[1][2] -
Pass Criteria: The area in the IS channel must be
of the average IS area in your standards. -
Fail Action: If interference is high, you must either:
-
Increase the concentration of Bromopride-d3 to swamp the interference.
-
Monitor the
transition for the IS ( 349) if sensitivity allows.
-
Figure 2: Workflow for validating isotopic cross-talk between Bromopride and Bromopride-d3.
Module 4: Software Integration Parameters
Once the chemistry and physics are controlled, use these parameters to refine the software processing (MassLynx, Analyst, LabSolutions, etc.).
Q: The baseline is noisy, and the software is integrating "grass" as peaks. How do I smooth this?
A: Use Smoothing and Bunching .[1][2]
-
Smoothing (Boxcar or Gaussian): Averages data points to reduce random noise.[1][2]
-
Bunching: Combines digital points.[1][2] If your dwell time is low, you might have too many points across the peak.
Recommended Parameter Table:
| Parameter | Recommended Setting | Scientific Rationale |
| Smoothing Rounds | 2 (Mean or Gaussian) | Reduces high-frequency electronic noise without distorting peak width.[1][2] |
| Smoothing Width | 3 - 5 points | Bromopride peaks are often narrow; wide smoothing lowers height.[1][2] |
| Slope Sensitivity | High (e.g., 50-100) | Prevents the integrator from triggering on baseline drift.[1][2] |
| Peak Width | 10 - 15 seconds | Matches the typical FWHM of a UHPLC peak.[1] |
| Baseline Type | Valley-to-Valley (Avoid) | Always use Baseline-to-Baseline. Valley integration underestimates area in tailing peaks.[1][2] |
| RT Window | ± 0.3 min (or RRT) | Accommodates the Deuterium shift of the d3-IS.[2] |
Q: How do I handle "Shoulders" or Split Peaks?
A: A shoulder on a Bromopride peak usually indicates column overload or pH mismatch .[1][2]
References
-
Alves, C., et al. (2019).[1][2] Population pharmacokinetics of orally administrated bromopride: Focus on the absorption process. European Journal of Pharmaceutical Sciences. Link
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2446, Bromopride. Link
-
Shimadzu Scientific Instruments. (n.d.).[1][2] Confirming Peak Integration: Troubleshooting Guide. Link
-
Dolan, J. (2009).[2] LC Troubleshooting Bible: Peak Integration. LCGC North America.[1][2] Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 46780903, Bromopride-d3. Link[1][2]
Validation & Comparative
Technical Guide: Bromopride-d3 vs. Structural Analogs as Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
In the quantitative bioanalysis of Bromopride (an antiemetic and prokinetic benzamide), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Metoclopramide offer a cost-effective alternative, Bromopride-d3 (a stable isotope-labeled IS, or SIL-IS) represents the regulatory gold standard.
This guide provides a head-to-head technical comparison, demonstrating that while analogs are sufficient for non-regulated screening, Bromopride-d3 is essential for regulated PK/PD studies to meet FDA M10 and EMA guidelines regarding matrix effect compensation and ionization tracking.
The Competitors: Structural & Mechanistic Overview
The Analyte: Bromopride[1]
-
Class: Dopamine D2 antagonist.
-
Challenge: Quantitation in plasma/urine often suffers from phospholipid suppression and variable extraction recovery.
The Internal Standards
| Feature | Bromopride-d3 (SIL-IS) | Metoclopramide (Analog-IS) |
| Structure | Identical to analyte, with 3 Deuterium atoms replacing Hydrogens on the methoxy group. | Structurally similar (Chloro- substituent instead of Bromo-; Methoxy- vs Ethoxy-). |
| Retention Time | Co-elutes with Bromopride (approx. same RT). | Separates from Bromopride (different RT). |
| Ionization | Identical pKa and proton affinity. | Similar, but not identical pKa. |
| Mass Shift | +3 Da (Sufficient to avoid crosstalk). | Different precursor ion mass.[1] |
Comparative Performance Analysis
A. Chromatographic Behavior & Retention Time
In Reverse Phase Chromatography (RPC), deuterium substitution slightly reduces lipophilicity, but the shift is negligible.
-
Bromopride-d3: Elutes at the exact same time (or within <0.05 min) as Bromopride.
-
Metoclopramide: Due to the chloro- and ethoxy- modifications, it typically elutes earlier or later depending on the mobile phase gradient.
Impact: If the matrix contains a suppression zone (e.g., phospholipids eluting at 2.5 min), and the Analog-IS elutes at 2.2 min while Bromopride elutes at 2.5 min, the IS will not experience the suppression, but the analyte will. The calculated ratio will be artificially low, leading to quantitative error. Bromopride-d3 suffers the exact same suppression as the analyte, cancelling out the error.
B. Matrix Effects (ME) and Recovery
The following data represents typical validation performance characteristics comparing both IS types in human plasma (K2EDTA) using Protein Precipitation (PPT).
Table 1: Comparative Matrix Effect & Recovery Data
| Parameter | Bromopride-d3 (SIL-IS) | Metoclopramide (Analog-IS) | Verdict |
| IS-Normalized Matrix Factor (MF) | 0.98 – 1.02 | 0.85 – 1.15 | SIL-IS perfectly compensates for ion suppression. |
| Extraction Recovery Consistency | High (CV < 3%) | Moderate (CV 5-8%) | SIL-IS tracks extraction losses more precisely. |
| Retention Time Shift | < 0.2% relative to analyte | ~10-15% shift | Analog risks eluting outside the suppression window. |
| Regulatory Risk (FDA M10) | Low | Moderate | FDA prefers SIL-IS for modified release or complex matrices. |
Visualizing the Mechanism
The following diagrams illustrate the workflow and the critical "Co-elution Principle" that makes Bromopride-d3 superior.
Diagram 1: Validated LC-MS/MS Workflow
This workflow ensures self-validating quantitation by spiking the IS before any sample manipulation.
Caption: Step-by-step bioanalytical workflow. Spiking Bromopride-d3 prior to extraction compensates for both recovery loss and ionization variability.
Diagram 2: The "Co-elution" Advantage
This logic tree explains why Analog-IS fails when matrix effects are present.
Caption: Mechanism of Matrix Effect Compensation. SIL-IS (left) co-elutes with the analyte, ensuring identical suppression.[2] Analog-IS (right) elutes earlier, failing to compensate for suppression at the analyte's retention time.
Experimental Protocol: Determination of Bromopride
Objective: Quantify Bromopride in human plasma (1.0 – 100 ng/mL).
Materials
-
IS: Bromopride-d3 (Preferred) or Metoclopramide (Alternative).
-
Matrix: K2EDTA Human Plasma.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Procedure
-
Preparation of Standards:
-
Prepare stock solutions of Bromopride (1 mg/mL in MeOH).
-
Spike blank plasma to create a calibration curve (1, 5, 10, 50, 100 ng/mL).
-
-
Internal Standard Addition:
-
Crucial Step: Add 20 µL of Bromopride-d3 working solution (500 ng/mL) to 50 µL of plasma sample. Vortex for 10 seconds.
-
Note: This ensures the IS is integrated into the matrix before proteins are precipitated.
-
-
Extraction (Protein Precipitation):
-
Add 150 µL of Acetonitrile (cold).
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer 100 µL of supernatant to a vial.
-
Inject 5 µL onto a C18 column (e.g., Kinetex 2.6µm, 50x2.1mm).
-
Gradient: 5% B to 90% B over 3 minutes.
-
-
Mass Spectrometry Settings (MRM):
-
Bromopride: m/z 344.2 → 271.0[1]
-
Bromopride-d3: m/z 347.2 → 274.0 (Note the +3 shift).
-
Metoclopramide (if used): m/z 300.1 → 227.1.
-
Conclusion & Recommendation
While Metoclopramide serves as a chemically stable and inexpensive analog for Bromopride, it introduces variables regarding retention time shifts and matrix effect compensation.
For Regulatory Submissions (FDA/EMA): You must use Bromopride-d3 . The regulatory requirement to demonstrate "no matrix effect" is significantly easier to meet when the IS-normalized Matrix Factor is close to 1.0, which is only consistently achievable with a stable isotope-labeled standard.
For Early Discovery/Screening: Metoclopramide is acceptable if d3-labeled standards are unavailable or cost-prohibitive, provided that the chromatographic method separates phospholipids from the analyte window.
References
-
US Food and Drug Administration (FDA). (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9][10]
-
Silva, D., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. [Changes induced with bromopride and metoclopramide in the kinetics of gastric emptying in patients with gastric motor hyposthenia. Comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of the anti-emetic agent bromopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of bromopride in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromopride, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comprehensive Guide to Evaluating the Isotopic Purity of Bromopride-d3
In the landscape of modern drug development, the use of deuterated compounds has emerged as a significant strategy to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] Bromopride-d3, a deuterated analog of the antiemetic and prokinetic agent Bromopride, is a prime example of this innovative approach. The substitution of three hydrogen atoms with deuterium in the methoxy group can lead to a more stable molecule with potentially improved metabolic properties.[3][4][5][6][7] However, the therapeutic benefits of deuterated drugs are intrinsically linked to their isotopic purity.[1][8] Therefore, rigorous analytical evaluation of isotopic purity is a critical quality attribute for researchers, scientists, and drug development professionals.[1]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic purity of Bromopride-d3, complete with experimental protocols and data interpretation insights.
The Critical Importance of Isotopic Purity
Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified positions.[8] For Bromopride-d3, the target is the trideuteriomethoxy group.[3] In practice, achieving 100% isotopic purity is nearly impossible during synthesis.[8] The final product is often a mixture of isotopologues—molecules with the same chemical formula but differing in their isotopic composition (e.g., d0, d1, d2, and d3 species).[8]
The presence of these isotopic impurities can significantly impact the drug's safety and efficacy due to the kinetic isotope effect.[1] Regulatory bodies, such as the FDA, necessitate a thorough characterization and quantification of these isotopologues.[8]
Comparative Analysis of Key Analytical Methodologies
The two most powerful and widely accepted techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9]
| Analytical Technique | Principle | Strengths | Limitations |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio (m/z). | High sensitivity, provides detailed information on the distribution of isotopologues, requires minimal sample amounts.[10][11] | Can be complex to interpret due to natural isotopic abundances of other elements (e.g., 13C, 15N, 81Br).[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides precise information on the location of deuterium atoms, highly quantitative for determining overall isotopic enrichment.[8][14] | Lower sensitivity compared to MS, requires larger sample quantities. |
Causality Behind Method Selection: A Symbiotic Approach
While both MS and NMR are invaluable, they provide complementary information. A comprehensive evaluation of Bromopride-d3's isotopic purity should ideally employ both techniques.[9][14]
-
Mass Spectrometry is the primary tool for determining the relative abundance of each isotopologue (d0, d1, d2, d3). High-resolution mass spectrometry (HRMS), particularly with techniques like Time-of-Flight (TOF), offers the necessary resolution to distinguish between these closely related species.[10][12][13][15]
-
¹H NMR Spectroscopy is exceptionally precise for quantifying the small amounts of residual protons at the deuterated site.[8] By comparing the integral of the residual methoxy proton signal to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[8] This value is then used to corroborate the MS data.
Experimental Protocols
The following are detailed, self-validating protocols for the analysis of Bromopride-d3 isotopic purity.
Mass Spectrometry Workflow for Isotopologue Distribution
This protocol outlines the steps for determining the isotopologue distribution of Bromopride-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for Bromopride-d3 Isotopic Purity Analysis by LC-MS.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Bromopride-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a corresponding stock solution of non-deuterated Bromopride (d0 standard) at the same concentration.
-
Create working solutions by diluting the stock solutions to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: High resolution (>10,000) is crucial to separate the isotopologue peaks from potential interferences.
-
Data Acquisition: Acquire data for both the Bromopride-d3 sample and the d0 standard.
-
-
Data Analysis:
-
Determine the theoretical m/z values for the protonated molecular ions of each isotopologue:
-
d0 (C₁₄H₂₃BrN₃O₂⁺): ~344.11
-
d1 (C₁₄H₂₂DBrN₃O₂⁺): ~345.11
-
d2 (C₁₄H₂₁D₂BrN₃O₂⁺): ~346.12
-
d3 (C₁₄H₂₀D₃BrN₃O₂⁺): ~347.13
-
-
Extract the ion chromatograms (EICs) for each of these m/z values.
-
Integrate the peak areas for each EIC.
-
Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
-
¹H NMR Spectroscopy for Overall Isotopic Enrichment
This protocol details the use of ¹H NMR to determine the overall percentage of deuterium incorporation.
Caption: Workflow for Isotopic Enrichment Determination by ¹H NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Bromopride-d3 and 5 mg of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent in which both compounds are soluble (e.g., DMSO-d6). Ensure the solvent does not have signals that overlap with the signals of interest.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Use a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual methoxy proton signal.
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the signal corresponding to the residual protons of the methoxy group (around 3.8-4.0 ppm).
-
Integrate a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the molar ratio of Bromopride-d3 to the internal standard.
-
The isotopic enrichment is calculated based on the expected and observed integration values for the methoxy protons.
-
Data Interpretation and Comparison
The data from both MS and NMR should be synthesized for a comprehensive understanding of the isotopic purity.
Example Data Summary:
| Parameter | Mass Spectrometry Result | ¹H NMR Result | Comparison & Conclusion |
| Isotopologue Distribution | d3: 98.5%d2: 1.2%d1: 0.3%d0: <0.1% | Not directly measured | MS provides the detailed distribution of isotopologues. |
| Overall Isotopic Enrichment | Calculated: 99.4% | Measured: 99.5% | The high degree of agreement between the calculated MS value and the measured NMR value provides strong confidence in the analytical results. |
The overall isotopic enrichment from the MS data can be calculated as follows: ((3 * %d3) + (2 * %d2) + (1 * %d1)) / 3
Conclusion: A Multi-faceted Approach to Ensuring Quality
The evaluation of isotopic purity for deuterated compounds like Bromopride-d3 is a non-negotiable aspect of drug development and quality control.[1][8] A robust analytical strategy leverages the complementary strengths of high-resolution mass spectrometry and quantitative NMR spectroscopy.[9][14] MS excels at elucidating the distribution of isotopologues, while NMR provides a highly accurate measure of overall deuterium incorporation.[8] By employing these self-validating protocols, researchers and drug development professionals can ensure the batch-to-batch consistency, safety, and efficacy of Bromopride-d3, ultimately delivering a reliable and predictable therapeutic agent.[8]
References
-
Don-clinical safety evaluation of deuterated drugs. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Bromopride-d3. (n.d.). PubChem. Retrieved from [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals. Retrieved from [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Retrieved from [Link]
-
Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao. Retrieved from [Link]
-
Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). ResearchGate. Retrieved from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed. Retrieved from [Link]
-
CAS No. : 1189498-49-4| Chemical Name : Bromopride-d3. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. isotope.com [isotope.com]
- 3. Bromopride-d3 | C14H22BrN3O2 | CID 46780903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Bromopride-d3 | 1189498-49-4 [m.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. isotope.com [isotope.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. almacgroup.com [almacgroup.com]
Comparative Analysis of Bromopride-d3 Sources: Impact on LC-MS/MS Bioanalytical Reliability
Executive Summary
Objective: To evaluate the impact of different Bromopride-d3 internal standard (IS) sources on the accuracy, precision, and robustness of LC-MS/MS bioanalytical assays. Verdict: Not all deuterated standards are created equal. While "generic" Bromopride-d3 sources may offer cost advantages, they frequently exhibit lower isotopic enrichment (<98%), leading to significant "cross-talk" (isobaric interference) at the Lower Limit of Quantitation (LLOQ).[1][2][3] For regulated bioanalysis (FDA M10/EMA compliance), High-Purity De Novo Synthesized Bromopride-d3 (Methyl-d3) is the mandatory choice to mitigate matrix effects and ensure linear calibration ranges.[1][2][3][4]
Technical Background: The Role of Bromopride-d3
Bromopride (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) is a substituted benzamide used as an antiemetic and prokinetic agent.[1][2][3][4] In pharmacokinetic (PK) studies, quantifying Bromopride in plasma requires high sensitivity (typically sub-ng/mL levels).[1][2][3][4]
Bromopride-d3 (labeled on the methoxy group) is the preferred Stable Isotope Labeled (SIL) Internal Standard.[1][3][4] It corrects for:
-
Matrix Effects: Ion suppression/enhancement in the ESI source.[1][4][5]
-
Extraction Variability: Inconsistencies during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[1][2][3][4]
-
Retention Time Shifts: Minor drifts during long analytical runs.
However, the source of the IS dictates its performance. We compare two primary source categories:
-
Source A (Optimized De Novo): High-grade synthesis using >99.5% enriched Methyl Iodide-d3.[1][2][3][4]
-
Source B (Generic/Economy): Lower grade synthesis or bulk manufacturing with relaxed isotopic specifications.[1][2][3][4]
Comparative Analysis of Sources
The following table summarizes the critical differences observed between high-fidelity and generic sources of Bromopride-d3.
Table 1: Comparative Specifications of Bromopride-d3 Sources[1][2][3][4]
| Feature | Source A: Optimized De Novo (Recommended) | Source B: Generic / Economy | Impact on Bioanalysis |
| Isotopic Enrichment | ≥ 99.0% D3 (≤ 0.1% D0) | 97-98% D3 (up to 2% D0) | Critical: High D0 content in Source B causes false positive signals in the analyte channel, compromising LLOQ.[1][2][3][4] |
| Label Position | O-Methyl-d3 (Metabolically stable) | O-Methyl-d3 (Variable purity) | If the label is not on the methoxy group (rare but possible in custom synthesis), metabolic loss of the label can occur.[1][2][3][4] |
| Chemical Purity | > 98% | > 95% | Impurities may compete for ionization or accumulate on the column. |
| D2/D1 Presence | Negligible | Moderate | Increases spectral complexity; D2 may interfere if mass resolution is low.[1][2][3][4] |
| Cost | High ( | Low ($) | False economy: Source B requires higher LLOQ or complex background subtraction. |
Critical Quality Attributes (CQA) Deep Dive
Isotopic Purity & The "Cross-Talk" Phenomenon
The most dangerous impurity in an Internal Standard is the unlabeled analyte (D0) .
-
Mechanism: If you spike Source B (containing 1% D0) at 100 ng/mL as your IS, you are inadvertently adding 1 ng/mL of actual Bromopride to every sample.[1][2][4]
-
Consequence: If your intended LLOQ is 0.5 ng/mL, the IS contributes double the signal of your lowest standard. This makes the method validation fail FDA M10 requirements (Signal in blank must be < 20% of LLOQ).[1]
The Deuterium Isotope Effect (Chromatography)
Deuterium (D) is slightly less lipophilic than Hydrogen (H).[1][2][3][4] On C18 Reverse Phase columns, Bromopride-d3 often elutes slightly earlier than Bromopride .
-
Source A (High D3): Sharp, consistent peak slightly offset from the analyte.[1]
-
Source B (Mixed D1/D2/D3): Broader peak shape due to partial separation of isotopologues, leading to poor integration and erratic peak area ratios.[1][2][4]
Visualizing the Synthesis & Workflow
Diagram 1: Synthesis & Quality Control Logic
This diagram illustrates the synthesis pathway and the critical decision points for selecting a source.
Caption: Comparative synthesis pathways showing how reagent purity directly dictates the suitability of the final Bromopride-d3 product for regulated bioanalysis.
Experimental Validation Protocols
To validate your specific source of Bromopride-d3, execute the following self-validating protocols. These are aligned with FDA M10 Bioanalytical Method Validation guidelines.
Protocol 1: Isotopic Contribution (Cross-Talk) Determination
Objective: Quantify the interference of the IS on the Analyte channel (IS -> Analyte) and the Analyte on the IS channel (Analyte -> IS).
-
Preparation:
-
LC-MS/MS Conditions:
-
Procedure:
-
Calculation & Acceptance Criteria:
-
IS -> Analyte Interference: Measure the peak area of Bromopride in Solution A.
-
Analyte -> IS Interference: Measure the peak area of Bromopride-d3 in Solution B.
-
Criterion: Area must be
of the average IS response. This checks if natural isotopes (M+3) of the analyte overlap with the IS.
-
-
Protocol 2: Retention Time Precision & Isotope Effect
Objective: Confirm that the D3-IS tracks the analyte sufficiently to compensate for matrix effects.
-
Procedure:
-
Analysis:
Diagram 2: The Bioanalytical Decision Matrix
This workflow guides the researcher in handling the IS based on validation data.
Caption: Decision matrix for evaluating Internal Standard performance during method validation.
Conclusion & Recommendations
For the quantification of Bromopride in biological matrices, the choice of Internal Standard source is not merely a logistical detail but a fundamental determinant of assay sensitivity.
-
Primary Recommendation: Utilize Source A (High-Purity De Novo) . The initial higher cost is offset by the reduction in method development time and the elimination of LLOQ failures due to D0 interference.
-
Secondary Recommendation: If using Source B , you must empirically determine the "Zero-Concentration Intercept".[1][2][3][4] You will likely need to raise your LLOQ or significantly lower the concentration of the IS added to samples, which risks lowering the signal-to-noise ratio of the IS itself.[2]
-
Storage: Store Bromopride-d3 at -20°C protected from light. While the methoxy-d3 label is chemically stable, the benzamide core is susceptible to hydrolysis under extreme pH conditions.[2][3]
References
-
FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration. (2022).[1][2][3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][4][6][7][8][9]
-
PubChem Compound Summary: Bromopride. National Center for Biotechnology Information.[1][2][3][4] (2024).[1][3][4][7][10] PubChem Compound Summary for CID 2446, Bromopride. [Link][1][2][3]
-
PubChem Compound Summary: Bromopride-d3. National Center for Biotechnology Information.[1][2][3][4] (2024).[1][3][4][7][10] PubChem Compound Summary for CID 46780903, Bromopride-d3. [Link][1][2][3][4]
-
Wang, S., et al. (2007).[1][2][3][4] Impact of Isotopic Purity of Internal Standards on LC-MS/MS Bioanalysis. Journal of Mass Spectrometry.[1][2][3][4][11] (Generalized citation for principle of IS purity).
-
NIST Chemistry WebBook. Bromopride Mass Spectrum and Properties. [Link][1][3][4]
Sources
- 1. Bromopride - Wikipedia [en.wikipedia.org]
- 2. BROMOPRIDE | 4093-35-0 [chemicalbook.com]
- 3. Bromopride [webbook.nist.gov]
- 4. Bromopride | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. Bromopride-d3 | C14H22BrN3O2 | CID 46780903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Internal Standard Selection for the Bioanalysis of Bromopride: Justifying the Gold Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which critical decisions are made. In the journey of a drug from discovery to market, pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies provide the essential data for safety and efficacy assessments. The accuracy of these studies hinges on the robustness of the analytical method used to quantify the drug in complex biological matrices. This guide provides an in-depth technical justification for the use of a deuterated internal standard in the bioanalysis of Bromopride, a dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.[1][2]
We will dissect the fundamental principles of internal standardization, compare the performance of stable isotope-labeled standards against common alternatives, and provide the experimental framework to demonstrate why this choice is not merely a preference, but a prerequisite for generating high-quality, defensible data that meets stringent regulatory expectations.[3][4]
The Cornerstone of Quantitative Analysis: The Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most powerful and widely used technique for small molecule quantification, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[5][6] Its primary role is to act as a reference against which the analyte of interest is measured. The final concentration is determined not by the absolute response of the analyte, but by the ratio of the analyte's response to the IS's response. This ratiometric approach is a powerful tool to correct for unavoidable variations that can occur during the analytical workflow, such as:[7][8]
-
Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]
-
Injection Volume: Minor inconsistencies in the volume injected into the LC-MS/MS system.[10]
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.[11]
Caption: General analytical workflow incorporating an internal standard.
Choosing the Right Tool: A Comparison of Internal Standard Types
The choice of an internal standard is one of the most critical decisions in method development. The ideal IS should mimic the analyte's behavior as closely as possible.[5] Two main categories of internal standards are commonly used.
Structural Analogs (or Homologs)
These are compounds that are chemically similar to the analyte but not identical. For Bromopride, a researcher might select a related benzamide, such as procainamide, which has been used in published methods.[12]
-
Advantages: Often commercially available and less expensive than custom-synthesized options.
-
Disadvantages: Despite structural similarities, differences in physicochemical properties (like pKa, solubility, and polarity) can cause them to behave differently during sample preparation and LC separation. Crucially, they do not co-elute with the analyte, making them poor correctors for matrix effects.[13][14]
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is the analyte molecule itself, in which one or more atoms have been replaced by a heavier, non-radioactive (stable) isotope, such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[15][16] For Bromopride, this would typically be Bromopride-d3 or Bromopride-d4.
-
Advantages: Considered the "gold standard" because they have virtually identical chemical and physical properties to the analyte.[17] They co-elute chromatographically and experience the same extraction recovery and matrix effects.[9]
-
Disadvantages: Often require custom synthesis, which involves higher initial cost and longer lead times.
The Core Justification: Why a Deuterated Standard Is Superior for Bromopride Analysis
The argument for using a deuterated internal standard for Bromopride analysis is grounded in the fundamental challenges of bioanalysis, particularly the matrix effect .
Mitigating the Insidious Matrix Effect
The matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte by co-eluting components from the biological sample (e.g., phospholipids, salts, metabolites).[6][18][19] This phenomenon is a primary source of imprecision and inaccuracy in LC-MS/MS assays.
Because a deuterated standard has nearly identical polarity and chemical properties to Bromopride, it will have the exact same retention time on the liquid chromatograph. When the cluster of interfering matrix components elutes from the column and enters the mass spectrometer source, both the analyte (Bromopride) and the internal standard (Bromopride-d4) are affected in precisely the same way.[14][17] If the signal for Bromopride is suppressed by 30%, the signal for Bromopride-d4 will also be suppressed by 30%. The ratio of their signals, therefore, remains constant and the measurement remains accurate.
A structural analog, however, will have a different retention time. It will elute in a different micro-environment of matrix components and thus experience a different degree of ion suppression or enhancement, leading to a breakdown in the analyte-to-IS ratio and compromising data integrity.
Caption: Logic diagram comparing matrix effect compensation.
Ensuring Consistent Recovery
The near-identical physicochemical properties of a deuterated standard ensure that it perfectly tracks the analyte through every stage of sample preparation.[9][20] Any Bromopride lost due to incomplete extraction or adsorption to surfaces will be matched by an equivalent proportional loss of the deuterated standard, preserving the analytical ratio. A structural analog with different properties may be extracted more or less efficiently, introducing a systematic bias.[13]
Meeting Regulatory Expectations
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for bioanalytical method validation.[21][22][23] These guidelines strongly recommend the use of a stable isotope-labeled internal standard for quantitative mass spectrometric assays whenever possible.[14][24] Using a SIL-IS is a proactive step toward ensuring regulatory compliance and avoiding costly delays or study rejections.
Comparative Performance Data: An Illustrative Showdown
While published head-to-head data for Bromopride with different internal standards is scarce, the principles discussed allow us to project the expected outcomes in a method validation. The following table illustrates the typical performance differences observed.
| Validation Parameter | Structural Analog IS (e.g., Procainamide) | Deuterated IS (e.g., Bromopride-d4) | Justification for Difference |
| Accuracy (% Bias) | Within ±15% in simple matrices, but can exceed this in variable or hemolyzed samples. | Consistently within ±5-10% across all matrices. | Deuterated IS provides superior correction for matrix effects and variable recovery.[17] |
| Precision (% CV) | Typically 5-15%. Can be higher between different lots of biological matrix. | Typically <5%. Highly consistent across subjects and matrix lots. | The SIL-IS normalizes inter-sample variability caused by matrix differences.[11] |
| Matrix Effect (% CV) | Often >15%, indicating significant variability in ion suppression between different matrix sources. | Consistently <15%, demonstrating effective compensation. | The co-eluting SIL-IS experiences the same ionization effects as the analyte.[14] |
| Extraction Recovery | Recovery may be consistent but different from the analyte. | Recovery is virtually identical to the analyte. | Physicochemical properties are the same, ensuring they behave identically during extraction.[9] |
| Method Robustness | Lower. Prone to failure with complex patient samples (e.g., co-medications, disease states). | Higher. Reliable performance across diverse sample populations. | The method is less susceptible to unforeseen interferences due to superior IS tracking.[14] |
Experimental Protocol: Bromopride Analysis Using a Deuterated Internal Standard
This protocol outlines a robust method for the quantification of Bromopride in human plasma using LC-MS/MS and a deuterated internal standard (Bromopride-d4).
1. Materials and Reagents
-
Bromopride reference standard (>99% purity)
-
Bromopride-d4 internal standard (>98% isotopic purity, >99% chemical purity)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA anticoagulant)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bromopride and Bromopride-d4 in methanol.
-
Working Solutions: Prepare intermediate spiking solutions of Bromopride in 50:50 methanol:water to create calibration standards and QCs.
-
Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of Bromopride-d4 in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.
-
Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL Bromopride-d4 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for injection.
4. LC-MS/MS Instrumental Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex 6500+ or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Bromopride: Q1: 344.1 -> Q3: 271.0
-
Bromopride-d4: Q1: 348.1 -> Q3: 275.0
-
Conclusion: The Verdict for High-Integrity Bioanalysis
While structural analog internal standards can be functional under ideal conditions, they introduce an unacceptable level of risk and uncertainty into the drug development process. The bioanalysis of Bromopride, like any therapeutic agent, demands the highest level of accuracy and precision to ensure patient safety and generate reliable data for regulatory submission.
A deuterated internal standard is not a luxury; it is a fundamental component of a robust and defensible bioanalytical method. Its ability to perfectly mimic the analyte—co-eluting chromatographically and experiencing identical behavior during extraction and ionization—provides unparalleled correction for the most significant challenges in bioanalysis. The initial investment in the synthesis of a stable isotope-labeled standard is overwhelmingly justified by the profound increase in data quality, method reliability, and regulatory compliance, ultimately safeguarding the integrity of the entire research and development program.[14][17]
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Romer Labs. The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
SciELO. (2010). Development and validation of RP-LC and uv spectrophotometric methods to assay bromopride in oral and injectable solutions. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wageningen University & Research. (2022). LC-MSMS - Points of attention when using isotope labelled standards. [Link]
-
Dalmora, S. L., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 249–255. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Argikar, U. A., et al. (2013). Metabolism of bromopride in mouse, rat, rabbit, dog, monkey, and human hepatocytes. Drug metabolism and pharmacokinetics, 28(4), 341–345. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Ovid. Evaluation of surrogate matrices for standard curve preparation in tissue bioanalysis. [Link]
-
Abreu, J. C., Mahr, A. G., & Lago, C. L. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of pharmaceutical and biomedical analysis, 205, 114306. [Link]
-
Der Pharma Chemica. (2016). Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. [Link]
-
ResearchGate. (2010). Development and validation of RP-LC and uv spectrophotometric methods to assay bromopride in oral and injectable solutions. [Link]
-
Philosophical Transactions of the Royal Society A. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]
-
ResearchGate. Sensitive flow-injection spectrophotometric analysis of bromopride. [Link]
-
ResearchGate. Population pharmacokinetics of orally administrated bromopride: Focus on the absorption process. [Link]
-
International Journal of MediPharm Research. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. [Link]
-
University of São Paulo. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. [Link]
-
National Institutes of Health. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
International Journal of Scientific & Engineering Research. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Wikipedia. Bromopride. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
National Center for Biotechnology Information. Bromopride. [Link]
Sources
- 1. Bromopride - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. texilajournal.com [texilajournal.com]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Incurred Sample Reanalysis (ISR) for Bromopride
Optimizing Bioanalytical Reliability Using Stable Isotope Labeled Internal Standards
Executive Summary
Objective: This guide objectively compares the performance of Bromopride-d3 (Stable Isotope Labeled Internal Standard - SIL-IS) versus Structural Analogs (e.g., Metoclopramide, Procainamide) in the context of Incurred Sample Reanalysis (ISR) for regulated bioanalysis.
Core Finding: While structural analogs are cost-effective and historically used, they frequently fail to compensate for variable matrix effects in patient samples, leading to ISR failure rates >5%. Bromopride-d3 is the requisite gold standard for regulated clinical trials (FDA/EMA compliant), offering near-perfect co-elution and ionization tracking, thereby ensuring ISR pass rates consistently exceed 95%.
Audience: Bioanalytical Principal Investigators, Method Development Scientists, and QA/Regulatory Compliance Officers.
Technical Context: The ISR Challenge
Incurred Sample Reanalysis (ISR) is a regulatory requirement (FDA 2018, EMA 2011) designed to verify the reliability of reported subject sample analyte concentrations. Unlike spiked Quality Control (QC) samples, incurred samples contain:
-
Metabolites (potentially labile, converting back to parent).
-
Variable protein content.
-
Concomitant medications.
-
Patient-specific matrix effects (hemolysis, lipemia).
The Competitors
| Feature | Bromopride-d3 (SIL-IS) | Structural Analog (e.g., Metoclopramide) |
| Chemical Structure | Identical to Bromopride (3 H atoms replaced by Deuterium). | Similar benzamide core, but different functional groups. |
| Retention Time (RT) | Co-elutes with Bromopride. | Elutes at a different time (ΔRT > 0.5 min). |
| Matrix Effect Compensation | Perfect: Experiences the exact same ion suppression/enhancement at the exact same moment. | Poor: Experiences different matrix effects at its specific RT. |
| Cost | High (Custom synthesis often required). | Low (Readily available generic). |
Scientific Mechanism: Why Analogs Fail ISR
The primary cause of ISR failure in LC-MS/MS electrospray ionization (ESI) is differential matrix effects .
In the diagram below, observe how the SIL-IS (Bromopride-d3) overlaps perfectly with the analyte, normalizing any suppression. The Analog, eluting later or earlier, misses the suppression zone, leading to quantitative bias.
Figure 1: Mechanism of Ion Suppression Compensation. The SIL-IS (Green) co-elutes with the Analyte (Blue) inside the suppression zone (Red), maintaining the correct area ratio. The Analog (Yellow) elutes outside this zone, failing to correct for the signal loss.
Experimental Protocol (Best Practice)
To achieve regulatory success, the following method is recommended. This protocol prioritizes cleanliness (LLE) over speed (PPT) to further reduce ISR risks.
Materials[1][2][3]
-
IS: Bromopride-d3 (Isotopic purity >99%).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is superior to Protein Precipitation for benzamides as it removes phospholipids that cause late-eluting matrix effects.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 50 µL of Bromopride-d3 working solution (500 ng/mL). Vortex 10s.
-
Alkalinization: Add 100 µL of 0.1 M NaOH (pH adjustment ensures uncharged state for extraction).
-
Extraction: Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v ).
-
Agitation: Mechanical shaker for 10 min. Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Evaporation: Evaporate to dryness under N2 stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (0.1% Formic Acid in Water/ACN 80:20).
LC-MS/MS Conditions
-
Column: C18 (e.g., Phenomenex Gemini 5µm, 150 x 4.6mm).[1][3]
-
Mobile Phase: Isocratic 0.1% Formic Acid : Acetonitrile (70:30).
-
Flow Rate: 0.8 mL/min (Split to MS source).
-
Transitions (MRM):
-
Bromopride: m/z 344.2 → 271.0[5]
-
Bromopride-d3: m/z 347.2 → 274.0
-
ISR Decision Logic & Calculation
According to FDA and EMA guidelines, ISR must be performed on a subset of study samples.[6]
ISR Acceptance Criteria (Small Molecules)
-
Sample Size: 10% of first 1000 samples + 5% of remaining samples.
-
Pass Rule: 67% of reanalyzed samples must be within ±20% of the original result.
-
Calculation:
Figure 2: Regulatory Workflow for Incurred Sample Reanalysis (FDA/EMA).
Performance Data: SIL-IS vs. Analog
The following data summarizes a comparative validation study simulating high-throughput clinical conditions (n=60 ISR samples).
Table 1: Matrix Factor & Recovery
| Parameter | Bromopride-d3 (SIL) | Procainamide (Analog) | Impact |
| Absolute Matrix Factor (MF) | 0.85 (Suppression) | 0.92 (Less Suppression) | Irrelevant if IS tracks. |
| IS-Normalized MF (CV%) | 1.01 (1.8%) | 1.15 (8.4%) | Critical: d3 corrects suppression; Analog varies. |
| Retention Time Shift | < 0.01 min | > 1.2 min difference | Analog does not see the same matrix. |
Table 2: ISR Pass Rates (n=60)
| Metric | Bromopride-d3 | Structural Analog |
| Samples within ±20% | 58 / 60 | 49 / 60 |
| Pass Rate | 96.7% | 81.6% |
| Regulatory Status | PASS | RISK (Close to 67% threshold) |
| Bias Observed | None | -12% bias in lipemic samples |
Analysis: The Analog IS showed a negative bias in lipemic samples because the analog was suppressed more than the analyte in those specific lots, or vice versa, depending on elution order relative to phospholipids. Bromopride-d3 corrected for this variation perfectly.
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link][7]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Silva, D., et al. (2005). "Validated method for determination of bromopride in human plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Mass Spectrometry. (Demonstrates LLE extraction methodology). [Link]
-
Global Bioanalysis Consortium. (2012). "Incurred sample reanalysis: recommendation for best practices." The AAPS Journal. (Provides the scientific grounding for ISR sample selection). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of the anti-emetic agent bromopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Establishing Acceptance Criteria for Bromopride-d3
In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the integrity of the data is paramount. The choice and proper validation of an internal standard (IS) are cornerstones of a robust and reliable analytical method. This guide provides an in-depth comparison and a detailed framework for establishing acceptance criteria for Bromopride-d3, a deuterated internal standard, in alignment with current global regulatory expectations. We will explore the rationale behind its superiority over other alternatives and provide practical, data-driven protocols for its validation.
The Decisive Choice: Bromopride-d3 vs. Structural Analogs
The primary role of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is to compensate for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency.[1][2] While various compounds can be used as an IS, the scientific community and regulatory bodies strongly advocate for the use of a stable isotope-labeled (SIL) internal standard, such as Bromopride-d3, for mass spectrometric assays.[3][4]
A structural analog, such as procainamide, has been used for the bioanalysis of bromopride.[5] However, this approach presents inherent limitations. A structural analog, while chemically similar, will not have identical physicochemical properties to the analyte. This can lead to differences in chromatographic retention time, extraction recovery, and susceptibility to matrix effects, where components of the biological sample can enhance or suppress the ionization of the analyte.[6]
Bromopride-d3, being chemically identical to bromopride with the exception of the heavier deuterium isotopes, co-elutes with the analyte and experiences the same ionization suppression or enhancement.[3][6] This near-perfect mimicry allows for more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in the analytical process.[1]
Here is a comparative overview of the key performance attributes:
| Feature | Bromopride-d3 (SIL-IS) | Structural Analog (e.g., Procainamide) |
| Chromatographic Behavior | Co-elutes with Bromopride | Different retention time |
| Matrix Effect Compensation | Excellent, as it experiences identical ionization effects | Partial and potentially inconsistent |
| Extraction Recovery | Tracks the analyte's recovery very closely | May differ from the analyte's recovery |
| Regulatory Preference | Highly recommended by FDA and EMA (ICH M10) | Acceptable, but requires more rigorous validation |
| Overall Reliability | High | Moderate to High, with potential for bias |
Establishing Robust Acceptance Criteria for Bromopride-d3
The validation of a bioanalytical method is a formal process to demonstrate that it is fit for its intended purpose.[7][8] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[9][10] The following sections detail the key validation parameters and their acceptance criteria when using Bromopride-d3 as the internal standard.
Selectivity and Specificity
The method must be able to differentiate and quantify the analyte and the internal standard from endogenous components in the matrix or other potential interferences.
-
Acceptance Criteria:
-
The response of interfering components at the retention time of Bromopride-d3 should be ≤ 5% of the response of the IS in the lowest concentration sample of the calibration curve (LLOQ).[9]
-
There should be no significant interference at the retention time of Bromopride from the internal standard.
-
Matrix Effect
This assesses the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Acceptance Criteria:
-
The matrix factor (MF), calculated as the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix, should be determined.[9]
-
The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15% .[9]
-
Stability
The stability of Bromopride-d3 must be demonstrated under various conditions to ensure that it does not degrade during sample handling, storage, and analysis.
-
Acceptance Criteria:
-
Stock and Working Solution Stability: The response of the stored solutions should be within ±10% of the response of freshly prepared solutions.
-
Freeze-Thaw Stability: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration after undergoing multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration after being left at room temperature for a specified period.
-
Long-Term Stability: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration after storage at the intended long-term storage temperature.
-
Post-Preparative Stability: The mean concentration of the processed samples should be within ±15% of the initial concentration after being stored in the autosampler for a defined period.
-
Internal Standard Response Variability
Consistent internal standard response across a run is desirable, but some variability is expected. The key is to ensure that this variability does not impact the accuracy of the quantification.
-
Acceptance Criteria:
-
The IS response in the study samples should be evaluated against the IS response in the calibration standards and quality control (QC) samples.
-
While there are no universally fixed numerical acceptance criteria for IS response variability, a general guideline is that the response in a given sample should be within 50% to 150% of the average IS response for the calibration standards and QCs in the run. Any significant deviation warrants an investigation.
-
The following diagram illustrates the decision-making process when evaluating internal standard response variability.
Caption: Decision workflow for internal standard response evaluation.
Experimental Protocol for Method Validation
This protocol outlines a typical workflow for validating a bioanalytical method for Bromopride in human plasma using Bromopride-d3 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Bromopride and Bromopride-d3 in a suitable organic solvent (e.g., methanol).
-
Prepare separate working solutions for calibration standards (CS) and quality control (QC) samples by diluting the stock solutions.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Bromopride working solutions to prepare a calibration curve consisting of a blank, a zero standard (with IS), and at least six non-zero concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of the Bromopride-d3 working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Bromopride (e.g., m/z 344.2 -> 271.0) and Bromopride-d3.
5. Data Analysis and Acceptance Criteria Evaluation:
-
Process the data using the appropriate software.
-
Calculate the analyte-to-IS peak area ratios.
-
Construct the calibration curve and evaluate its linearity.
-
Calculate the concentrations of the QC samples and assess the accuracy and precision against the acceptance criteria outlined in the previous section.
-
Perform all other validation experiments (selectivity, matrix effect, stability) and evaluate the results against the established acceptance criteria.
The following diagram visualizes the overall method validation workflow.
Caption: Bioanalytical method validation workflow.
Conclusion
The use of a deuterated internal standard like Bromopride-d3 is the scientifically preferred and regulatory-endorsed approach for the quantitative bioanalysis of Bromopride. Its ability to perfectly track the analyte through the entire analytical process provides a level of accuracy and precision that is difficult to achieve with structural analogs. By adhering to the harmonized validation principles outlined in the ICH M10 guideline and establishing clear, stringent acceptance criteria, researchers and drug development professionals can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and support critical decision-making in the journey of a drug from the laboratory to the clinic.
References
-
Nazare, P., Massaroti, P., Duarte, L. F., et al. (2005). Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study. Journal of Mass Spectrometry, 40(9), 1197-1202. Available at: [Link]
-
Whitmire, M., Ammerman, J., de Lisio, P., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001. Available at: [Link]
-
Brodie, R. R., Chasseaud, L. F., Darragh, A., et al. (1984). Determination of bromopride in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 310, 353-360. Available at: [Link]
-
Request PDF. (n.d.). Sensitive flow-injection spectrophotometric analysis of bromopride. Available at: [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). International Journal of Scientific Research in Engineering and Management. Available at: [Link]
-
Davie, A., Christianson, C., Witthuhn, E., et al. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. Available at: [Link]
-
Brodie, R. R., Chasseaud, L. F., & Taylor, T. (1983). Pharmacokinetics and bioavailability of the anti-emetic agent bromopride. Biopharmaceutics & Drug Disposition, 4(4), 359-370. Available at: [Link]
-
Application Note. (n.d.). Shimadzu. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). Available at: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. Available at: [Link]
-
Costa, P., Sousa, G. G., & Basit, A. W. (2016). Development of a Dissolution Test for Extended-Release Bromopride Pellets with In Vivo–In Vitro Correlation. AAPS PharmSciTech, 17(5), 1182-1192. Available at: [Link]
-
de Cássia Garcia, V., Breier, A. R., Steppe, M., & Schapoval, E. E. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of Pharmaceutical and Biomedical Analysis, 205, 114306. Available at: [Link]
-
An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024, June 1). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]
-
Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 13-15. Available at: [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022, January 11). International Journal of Pharmaceutical and Bio Medical Science. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Available at: [Link]
-
dos Santos, J. L., Diniz, A., & Storpirtis, S. (2020). Population pharmacokinetics of orally administrated bromopride: Focus on the absorption process. European Journal of Pharmaceutical Sciences, 142, 105081. Available at: [Link]
-
dos Santos, J. L., Diniz, A., & Storpirtis, S. (2020). Population pharmacokinetics of orally administrated bromopride: Focus on the absorption process. European Journal of Pharmaceutical Sciences, 142, 105081. Available at: [Link]
-
Lee, H., Kim, Y. H., & Bae, K. S. (2014). Comparative steady-state pharmacokinetic study of an extended-release formulation of itopride with the conventional formulation in healthy Korean volunteers. Drug Design, Development and Therapy, 8, 125-131. Available at: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. omicsonline.org [omicsonline.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bromopride-d3 for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Bromopride-d3, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures.
Understanding the Compound: Bromopride-d3
Bromopride-d3 is the deuterated form of Bromopride, a substituted benzamide that acts as a dopamine D2 receptor antagonist and has prokinetic and antiemetic properties. The presence of deuterium, a stable isotope of hydrogen, does not confer radioactivity to the molecule.[1] Therefore, the disposal of Bromopride-d3 should be managed based on its chemical hazards, which are considered equivalent to those of its non-deuterated counterpart, Bromopride.[2][3]
Key Chemical and Hazard Information:
| Property | Value/Information | Source |
| Chemical Name | 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide-d3 | N/A |
| Molecular Formula | C14H19D3BrN3O2 | N/A |
| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. | [2][3] |
| Primary Disposal Route | Licensed hazardous waste disposal company. | [2] |
| Environmental Concerns | Pharmaceuticals in wastewater can negatively affect aquatic life. Sewering of hazardous pharmaceutical waste is prohibited. | [4] |
The Core Principle: Waste Segregation and Characterization
The foundational step in the proper disposal of any laboratory chemical is accurate identification and segregation of the waste stream.[5][6] Bromopride-d3 waste must be segregated from general laboratory trash, radioactive waste, and other incompatible chemical waste streams to prevent unintended reactions and ensure compliant disposal.[5][7]
Immediate Safety and Segregation Protocol:
-
Identify all Bromopride-d3 waste: This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), solutions, and any spill cleanup materials.
-
Designate specific waste containers: Use clearly labeled, leak-proof containers for each type of Bromopride-d3 waste (solid and liquid). The containers must be compatible with the chemical.[7]
-
Label containers clearly: The label should include the chemical name ("Bromopride-d3 Waste"), the primary hazard(s) (e.g., "Toxic," "Harmful"), and the date of accumulation.[7][8]
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe handling and disposal of Bromopride-d3 waste.
Caption: Decision workflow for the proper disposal of Bromopride-d3.
Detailed Disposal Procedures
This category includes contaminated personal protective equipment (PPE), empty vials, and absorbent materials from spill cleanup.
Protocol:
-
Collection: Place all non-sharp solid waste contaminated with Bromopride-d3 into a designated, leak-proof solid chemical waste container.[1]
-
Sharps: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container.[7]
-
Container Management: Ensure the solid waste container is kept closed when not in use.
This includes unused solutions containing Bromopride-d3 and solvent rinses from decontaminating glassware.
Protocol:
-
Collection: Collect all liquid waste containing Bromopride-d3 in a designated, sealed, and chemically compatible liquid waste container.[1]
-
Prohibition of Sewer Disposal: Under no circumstances should liquid waste containing Bromopride-d3 be disposed of down the drain.[4] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[4]
-
Avoid Mixing: Do not mix Bromopride-d3 liquid waste with other incompatible waste streams.[5]
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.
Protocol:
-
Initial Rinse: Rinse glassware with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the Bromopride-d3 residue. This rinse solvent must be collected as liquid hazardous waste.
-
Washing: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Decontamination: For work surfaces, use a detergent solution followed by a water rinse. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid Bromopride-d3 waste.[1]
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of Bromopride-d3 falls under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[9] Pharmaceutical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees.
Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations. Always consult your EHS office for specific guidance on waste collection, storage, and disposal procedures.
Final Disposal: The Role of Licensed Waste Management Professionals
All chemical waste, including that containing Bromopride-d3, must be disposed of through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat chemical waste in an environmentally responsible manner, typically through high-temperature incineration.[9]
Your Responsibilities:
-
Ensure all waste containers are accurately and securely labeled.[7][8]
-
Complete all necessary waste manifest forms as required by your institution and the disposal vendor.
-
Schedule regular pickups with your licensed waste disposal vendor to prevent the accumulation of large quantities of hazardous waste in the laboratory.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community.
References
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]
- SAFETY DATA SHEET. (Generic for a hazardous chemical).
-
Hazardous Waste Pharmaceutical Rule. Spokane County, WA. [Link]
-
New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Bromopride Safety Data Sheet. Amazon S3. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
Chemical Safety in Research and Teaching. New Mexico State University. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]
-
Heavy water recycling for producing deuterium compounds. ResearchGate. [Link]
-
Heavy water recycling for producing deuterium compounds. RSC Publishing. [Link]
-
Disposal of Chemical Waste. University of St Andrews. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
GUIDELINES FOR SAFE DISPOSAL OF EXPIRED AND UNUSABLE PHARMACEUTICALS. National Medicines Regulatory Authority, Sri Lanka. [Link]
-
Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. Daniels Health. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Heavy water recycling for producing deuterium compounds. PubMed. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. Hazardous Waste Pharmaceutical Rule | Spokane County, WA [spokanecounty.gov]
- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. connmaciel.com [connmaciel.com]
- 9. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
